2-Chlorocyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWDMNOXFGGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871167 | |
| Record name | 2-Chlorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-86-0 | |
| Record name | 2-Chlorocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chlorocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chlorocyclohexanol chemical properties and hazards
An In-depth Technical Guide to 2-Chlorocyclohexanol: Chemical Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, associated hazards, and handling protocols for this compound (CAS No: 1561-86-0). The information is intended for professionals in research and development who utilize this compound as an intermediate in organic synthesis.
Core Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2][3][4] It has limited solubility in water but is soluble in many organic solvents.[3] It is a key synthetic intermediate, particularly in the production of acaricides and other fine chemicals.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO | [2][3][5][6][7][8] |
| Molecular Weight | 134.60 g/mol | [3][5][6] |
| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |
| Melting Point | 29 °C | [2] |
| Boiling Point | 88-90 °C @ 20 mmHg | [2] |
| 160-161 °C (lit.) | [9] | |
| Density | 1.13 g/mL at 25 °C | [2][10] |
| Refractive Index (n20/D) | 1.488 | [2][10] |
| Flash Point | 70 °C (158 °F) - closed cup | [1] |
| Vapor Pressure | 0.027 mmHg at 25 °C | [2] |
| Vapor Density | 4.64 | [1] |
| pKa | 14.30 ± 0.40 (Predicted) | [2][4] |
| LogP (Octanol/Water) | 1.25 (at 25 °C, pH 7) | [9] |
Hazards and Safety Information
This compound is classified as a hazardous substance, primarily as an irritant and a combustible liquid.[6][9] Proper handling and storage are critical to ensure laboratory safety.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid[9] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[9] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[9] |
Health Effects Summary
-
Inhalation : May cause irritation to the respiratory tract.[1][2][4][6][10] High concentrations can lead to central nervous system depression.[1]
-
Skin Contact : Causes skin irritation and may lead to dermatitis.[1][2][4][6][10]
-
Eye Contact : Causes serious eye irritation, with potential for corneal damage.[1][6]
-
Ingestion : Harmful if swallowed; may cause gastrointestinal irritation with nausea and vomiting.[1][9]
Fire and Explosion Hazards
This compound is a combustible liquid with a flash point of 70°C.[1] Vapors are heavier than air and may travel to an ignition source.[1] In the event of a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas, may be generated.[1][11][12] Containers may explode when heated.[1][11] Use water spray, dry chemical, carbon dioxide, or appropriate foam for extinction.[1][12]
Experimental Protocols & Methodologies
Synthesis of this compound from Cyclohexene
This protocol is adapted from a procedure published in Organic Syntheses.[13] The method involves the addition of hypochlorous acid to cyclohexene.
Methodology:
-
Preparation of Hypochlorous Acid Solution:
-
In a 5-L flask, dissolve 25 g of mercuric chloride in 500 cc of water.
-
Add 800 g of cracked ice.
-
Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.
-
Pass a rapid stream of chlorine gas into the mixture, maintaining a temperature below 5°C, until the yellow precipitate of mercuric oxide just disappears.
-
Slowly add 1600 cc of cold 1.5 N nitric acid with stirring.
-
Determine the concentration of the resulting hypochlorous acid solution by titrating a sample against a standard thiosulfate solution after reaction with excess potassium iodide.
-
-
Reaction with Cyclohexene:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.
-
Add approximately one-fourth of the calculated amount of the prepared hypochlorous acid solution.
-
Stir the mixture vigorously while maintaining a temperature between 15-20°C.
-
Monitor the reaction by testing a 1-cc sample with potassium iodide solution and dilute hydrochloric acid; the reaction is complete when no yellow color is produced.
-
Continue adding portions of the hypochlorous acid solution and repeating the process until all the acid has been added and a slight excess is present.
-
-
Isolation and Purification:
-
Saturate the reaction mixture with sodium chloride.
-
Perform a steam distillation. Approximately 2 L of distillate is required to collect all the this compound.
-
Saturate the distillate with salt and separate the oily layer.
-
Extract the aqueous layer once with approximately 250 cc of ether.
-
Combine the ether extract with the oily layer and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation, and then distill the residue under reduced pressure to yield pure this compound.
-
Stereospecific Reactions with Sodium Hydroxide
The reaction of this compound with a strong base like sodium hydroxide is highly dependent on the stereochemistry of the starting material.
-
trans-2-Chlorocyclohexanol: Undergoes an intramolecular SN2 reaction (Williamson ether synthesis) to form 1,2-epoxycyclohexane. The axial positions of the hydroxyl and chlorine groups in the chair conformation allow for backside attack of the resulting alkoxide on the carbon bearing the chlorine.[14][15][16]
-
cis-2-Chlorocyclohexanol: Yields cyclohexanone. In this isomer, the geometry is not suitable for intramolecular backside attack. Instead, the reaction proceeds through an elimination mechanism, followed by tautomerization of the enol intermediate to the more stable ketone.[14][15][16]
Analytical Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic broad absorption band for the hydroxyl (O-H) group stretch, typically around 3300-3600 cm⁻¹. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹ and the C-Cl stretching vibration, which appears in the fingerprint region.[6][7]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) can confirm the molecular weight (134.6 g/mol ).[7][8] The mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation, confirming the connectivity of atoms and the stereochemical relationship between the chlorine and hydroxyl substituents.
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][18]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][11][12][19]
-
Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[1][12]
-
Respiratory Protection : If working outside of a fume hood or if vapors are expected to exceed exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[1][19]
Storage and Handling
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][11]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][11][12]
-
Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[1]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][11]
-
Skin Contact : Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chembk.com [chembk.com]
- 3. CAS 1561-86-0: this compound | CymitQuimica [cymitquimica.com]
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- 5. This compound (CAS 1561-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. This compound [webbook.nist.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound, TECH., [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Treatment of traus-2-chlorocyclohexanol with \mathrm{NaOH} yields 1,2 -ep.. [askfilo.com]
- 15. Solved 7. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]
- 16. Solved 3. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]
- 17. lehigh.edu [lehigh.edu]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
An In-Depth Technical Guide to 2-Chlorocyclohexanol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorocyclohexanol, including its isomers, chemical and physical properties, synthesis, key reactions, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block.
Chemical Identification and Properties
This compound is a chlorinated cyclic alcohol with the chemical formula C₆H₁₁ClO. It exists as a mixture of stereoisomers, primarily the cis and trans diastereomers, which exhibit distinct physical and chemical properties.
CAS Numbers:
-
trans-2-Chlorocyclohexanol: 6628-80-4[5]
-
cis-2-Chlorocyclohexanol: 116783-28-9 and 16536-58-6. Note: There is some ambiguity in the CAS number for the cis-isomer, with both numbers appearing in chemical databases. 16536-58-6 may refer to the racemic mixture.[6][7][8]
Physical and Chemical Properties:
A summary of the key physical and chemical properties of this compound and its cis and trans isomers is presented in the table below. These properties are crucial for designing reaction conditions and purification procedures.
| Property | This compound (Mixture) | cis-2-Chlorocyclohexanol | trans-2-Chlorocyclohexanol |
| Molecular Formula | C₆H₁₁ClO | C₆H₁₁ClO | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol [1][9] | 134.606 g/mol [8] | 134.606 g/mol [10] |
| Appearance | Colorless to pale yellow liquid | - | - |
| Density | 1.13 g/mL at 25 °C[2] | - | 1.146 g/mL[10] |
| Boiling Point | - | - | 177.31 °C (estimated)[10] |
| Melting Point | - | - | 29 °C[10] |
| Refractive Index (n20/D) | 1.488[2] | - | 1.4899 (estimated)[10] |
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of cyclohexene with hypochlorous acid (HOCl). This reaction proceeds via an electrophilic addition mechanism and typically yields a mixture of cis and trans isomers.
Experimental Protocol: Synthesis from Cyclohexene
This protocol is adapted from a standard organic synthesis procedure.[11]
Materials:
-
Cyclohexene
-
Mercuric chloride (HgCl₂)
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
Nitric acid (HNO₃), 1.5 N
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Standard thiosulfate solution
Procedure:
-
Preparation of Hypochlorous Acid Solution:
-
In a 5-L flask, dissolve 25 g of mercuric chloride in 500 cc of water and add 800 g of cracked ice.
-
Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.
-
Pass a rapid stream of chlorine gas into the mixture, keeping the temperature below 5 °C, until the yellow precipitate of mercuric oxide just disappears.
-
Slowly add 1600 cc of cold 1.5 N nitric acid with stirring.
-
Determine the concentration of the hypochlorous acid solution by titrating a sample with a standard thiosulfate solution after reaction with excess potassium iodide in acidic medium.
-
-
Reaction with Cyclohexene:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.
-
Add approximately one-fourth of the calculated amount of the prepared hypochlorous acid solution.
-
Maintain the temperature between 15 and 20 °C and stir vigorously until a 1-cc test portion shows no yellow color upon treatment with potassium iodide solution and dilute hydrochloric acid.
-
Continue adding portions of the hypochlorous acid solution and repeat the process until the reaction is complete, indicated by a slight excess of hypochlorous acid.
-
-
Work-up and Purification:
-
Saturate the reaction mixture with sodium chloride.
-
Perform steam distillation. Collect approximately 2 L of distillate.
-
Saturate the distillate with sodium chloride and separate the oily layer.
-
Extract the aqueous layer once with approximately 250 cc of diethyl ether.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the ether by distillation and then distill the product under reduced pressure.
-
Stereoselective Synthesis
Stereoselective synthesis of either the cis or trans isomer can be achieved through various methods, often involving the use of specific reagents or starting materials. For instance, the reduction of 2-chlorocyclohexanone with certain reducing agents can favor the formation of one diastereomer over the other.[8] The synthesis of trans-2-chlorocyclohexanol can be achieved from chlorocyclohexane via an elimination to cyclohexene followed by halohydrin formation.[12]
Key Reactions of this compound Isomers
The stereochemistry of the cis and trans isomers of this compound plays a critical role in their reactivity, particularly in base-mediated reactions.
Reaction with Sodium Hydroxide
A notable difference in reactivity is observed when the cis and trans isomers are treated with a strong base like sodium hydroxide.[13][14][15][16]
-
trans-2-Chlorocyclohexanol: Undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to form 1,2-epoxycyclohexane . The anti-periplanar arrangement of the hydroxyl and chloro groups in the more stable chair conformation allows for backside attack of the resulting alkoxide on the carbon bearing the chlorine atom.[13]
-
cis-2-Chlorocyclohexanol: Primarily undergoes an E2 elimination reaction to yield cyclohexanone . In the cis isomer, the hydroxyl and chloro groups are not in an anti-periplanar arrangement suitable for epoxide formation. Instead, the base abstracts a proton, leading to the elimination of the chloride ion and the formation of an enol, which then tautomerizes to the more stable cyclohexanone.[13]
The differing reaction pathways of the cis and trans isomers with a base are a classic example of stereospecific reactions.
Oxidation to 2-Chlorocyclohexanone
This compound can be oxidized to 2-chlorocyclohexanone , an important intermediate in various organic syntheses.[17][18] Common oxidizing agents for this transformation include chromic acid-based reagents or other milder oxidants.
Experimental Workflows and Logical Relationships
The synthesis and subsequent reactions of this compound can be visualized as a clear workflow, highlighting the pivotal role of this compound as an intermediate.
References
- 1. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1561-86-0 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. trans-2-Chlorocyclohexanol | 6628-80-4 [chemicalbook.com]
- 6. Cyclohexanol, 2-chloro-, cis (CAS 16536-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Cyclohexanol, 2-chloro-, cis | C6H11ClO | CID 6432155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-2-chlorocyclohexanol|lookchem [lookchem.com]
- 9. Cyclohexanol, 2-chloro-, trans- | C6H11ClO | CID 6432628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trans-2-Chlorocyclohexanol|lookchem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Solved 4. Propose the scheme of the synthesis of | Chegg.com [chegg.com]
- 13. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
- 14. Solved 7. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]
- 15. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
- 16. Solved Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Page loading... [guidechem.com]
physical properties of cis-2-Chlorocyclohexanol
An In-depth Technical Guide to the Physical Properties of cis-2-Chlorocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Chlorocyclohexanol is a halogenated cyclic alcohol of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Its stereochemistry, with the chloro and hydroxyl groups on the same side of the cyclohexane ring, dictates its physical properties and reactivity. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physical and Chemical Properties
The are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO | [1][2] |
| Molecular Weight | 134.60 g/mol | [1][2] |
| Appearance | Not specified in search results | |
| Melting Point | 310 K (approximately 37 °C) | [1] |
| Boiling Point | Not specified in search results | |
| Density | Not specified in search results | |
| Refractive Index | Not specified in search results | |
| Solubility | Quantitative data not available in search results. Expected to be soluble in polar organic solvents. | |
| CAS Number | 16536-58-6 | [1] |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural elucidation and confirmation of cis-2-Chlorocyclohexanol.
Infrared (IR) Spectroscopy
The IR spectrum of cis-2-Chlorocyclohexanol is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H Stretch: A strong, broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring.
-
C-O Stretch: A strong band in the 1260-1050 cm⁻¹ range, indicative of the carbon-oxygen single bond.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region, which can be characteristic of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for cis-2-Chlorocyclohexanol were not found in the search results, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its structure.
-
¹H NMR Spectrum:
-
CH-OH proton: A signal between 3.5 and 4.5 ppm, which would likely be a multiplet due to coupling with adjacent protons. The chemical shift of the hydroxyl proton itself is variable and may appear as a broad singlet.
-
CH-Cl proton: A multiplet expected to be in the range of 3.5 to 4.5 ppm, shifted downfield due to the electronegativity of the chlorine atom.
-
Cyclohexane ring protons (CH₂): A complex series of multiplets between 1.2 and 2.5 ppm.
-
-
¹³C NMR Spectrum:
-
C-OH carbon: A signal in the range of 65-80 ppm.
-
C-Cl carbon: A signal in the range of 50-65 ppm.
-
Cyclohexane ring carbons (CH₂): Signals in the 20-40 ppm range.
-
Mass Spectrometry (MS)
The electron ionization mass spectrum of cis-2-Chlorocyclohexanol would show the molecular ion peak and various fragmentation patterns.[1][3]
-
Molecular Ion (M⁺): A peak at m/z = 134 and an isotope peak at m/z = 136 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation Patterns:
-
Loss of H₂O: A peak at m/z = 116, resulting from the dehydration of the molecular ion.
-
Loss of Cl: A peak at m/z = 99 from the cleavage of the C-Cl bond.
-
Loss of HCl: A peak at m/z = 98.
-
Alpha-cleavage: Fragmentation adjacent to the hydroxyl group.
-
Other smaller fragments corresponding to the further breakdown of the cyclohexane ring.
-
Experimental Protocols
The following are detailed methodologies for the determination of the key .
Melting Point Determination
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
Procedure:
-
A small, finely powdered sample of cis-2-Chlorocyclohexanol is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).
Boiling Point Determination
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
Procedure:
-
A sample of cis-2-Chlorocyclohexanol (a few mL) is placed in the distillation flask along with a boiling chip.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point at the recorded atmospheric pressure.
Density Measurement
Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with distilled water and placed in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. The excess water is removed, and the pycnometer is weighed again.
-
The process is repeated with cis-2-Chlorocyclohexanol.
-
The density is calculated using the formula: Density = (mass of substance) / (mass of an equal volume of water) × density of water at that temperature.
Refractive Index Measurement
Apparatus: Abbe refractometer, constant temperature water bath.
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the cis-2-Chlorocyclohexanol sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to reach a constant temperature, typically 20 °C, by circulating water from a water bath.
-
The light source is adjusted, and the telescope is focused until the borderline between the light and dark fields is sharp.
-
The compensator is adjusted to remove any color fringes.
-
The refractive index is read from the scale.
Spectroscopic Analysis
-
IR Spectroscopy: A drop of the liquid sample is placed between two salt (NaCl or KBr) plates to form a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded.
-
NMR Spectroscopy: A small amount of the sample (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added. The tube is then placed in the NMR spectrometer to acquire the spectrum.
-
Mass Spectrometry: A dilute solution of the sample is injected into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization and analysis.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a compound like cis-2-Chlorocyclohexanol.
Caption: Logical workflow for the characterization of cis-2-Chlorocyclohexanol.
References
Stereochemistry of 2-Chlorocyclohexanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the stereochemistry of 2-chlorocyclohexanol isomers. This compound presents a fascinating case study in stereoisomerism, with its cis and trans diastereomers each existing as a pair of enantiomers. The spatial arrangement of the chloro and hydroxyl groups on the cyclohexane ring dictates not only the physical properties of these isomers but also their chemical reactivity, a crucial consideration in synthetic chemistry and drug development. This guide provides a comprehensive overview of the synthesis, separation, physical properties, and reactivity of the four stereoisomers of this compound, supported by detailed experimental protocols and logical diagrams to illustrate key concepts.
Introduction to the Stereoisomers of this compound
This compound has two stereocenters, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the chlorine atom). This gives rise to a total of four possible stereoisomers:
-
trans-2-Chlorocyclohexanol: Exists as a pair of enantiomers, (1R,2R)-2-chlorocyclohexanol and (1S,2S)-2-chlorocyclohexanol. In the trans isomer, the hydroxyl and chloro groups are on opposite sides of the cyclohexane ring.
-
cis-2-Chlorocyclohexanol: Exists as a pair of enantiomers, (1R,2S)-2-chlorocyclohexanol and (1S,2R)-2-chlorocyclohexanol. In the cis isomer, the hydroxyl and chloro groups are on the same side of the ring.
The relationship between these isomers is critical to understanding their behavior. The cis and trans pairs are diastereomers of each other, meaning they have different physical properties and can be separated by techniques such as chromatography or distillation. The enantiomers within each pair have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions.
Physical Properties of this compound Isomers
| Property | trans-2-Chlorocyclohexanol (racemic) | cis-2-Chlorocyclohexanol (racemic) | Reference(s) |
| Melting Point (°C) | 29 | Not available (liquid at room temp) | [1][2] |
| Boiling Point (°C) | 88-90 (at 20 mmHg) | Not available | [2] |
| Density (g/mL at 25°C) | 1.130 | 1.13 | [1] |
| Refractive Index (nD20) | 1.4880 | 1.488 | [1][2] |
| Specific Rotation ([α]D) | Racemate is optically inactive. | Racemate is optically inactive. |
Note: Specific rotation values for the individual enantiomers are not consistently reported in publicly available literature. Determination of these values would require experimental measurement following enantiomeric resolution.
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically yields a mixture of cis and trans diastereomers. The separation of these diastereomers and the subsequent resolution of the enantiomers are crucial steps to obtaining stereochemically pure compounds.
Synthesis of a Mixture of this compound Isomers
A common method for the synthesis of this compound is the reaction of cyclohexene with hypochlorous acid (HOCl), often generated in situ from a chlorinating agent and water.
Experimental Protocol: Synthesis of this compound
-
Materials: Cyclohexene, Calcium hypochlorite (Ca(OCl)2), Dry ice (solid CO2), Dichloromethane (CH2Cl2), Water, Sodium bisulfite (NaHSO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
A suspension of calcium hypochlorite in water is stirred and cooled in an ice bath.
-
Dry ice is added in portions to generate hypochlorous acid in situ.
-
Cyclohexene, dissolved in dichloromethane, is added dropwise to the cold hypochlorous acid solution with vigorous stirring. The reaction temperature is maintained below 10°C.
-
After the addition is complete, the reaction is stirred for an additional hour at room temperature.
-
The reaction is quenched by the addition of sodium bisulfite solution to destroy any excess hypochlorous acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield a mixture of cis- and trans-2-chlorocyclohexanol.
-
Separation of Cis and Trans Diastereomers
The cis and trans diastereomers of this compound can be separated using column chromatography.
Experimental Protocol: Diastereomeric Separation
-
Materials: Mixture of this compound isomers, Silica gel (for column chromatography), Hexane, Ethyl acetate.
-
Procedure:
-
A chromatography column is packed with silica gel in hexane.
-
The crude mixture of this compound isomers is loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated cis and trans isomers.
-
Fractions containing the pure isomers are combined and the solvent is evaporated to yield the separated diastereomers.
-
Resolution of Enantiomers
The resolution of the enantiomers of each diastereomer can be achieved by forming diastereomeric derivatives with a chiral resolving agent.
Experimental Protocol: Enantiomeric Resolution of trans-2-Chlorocyclohexanol
-
Materials: Racemic trans-2-chlorocyclohexanol, (R)-(-)-Mandelic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane, Diethyl ether, Hexane, 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Esterification: To a solution of racemic trans-2-chlorocyclohexanol and (R)-(-)-mandelic acid in dichloromethane, DCC and a catalytic amount of DMAP are added at 0°C. The reaction is stirred overnight at room temperature.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed with 1 M HCl and saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.
-
The solvent is removed to yield a mixture of diastereomeric esters: (1R,2R)-2-chlorocyclohexyl (R)-mandelate and (1S,2S)-2-chlorocyclohexyl (R)-mandelate.
-
Separation of Diastereomeric Esters: The diastereomeric esters are separated by fractional crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.
-
Hydrolysis: The separated diastereomeric esters are individually hydrolyzed using a base (e.g., sodium hydroxide in methanol/water) to yield the enantiomerically pure (1R,2R)-2-chlorocyclohexanol and (1S,2S)-2-chlorocyclohexanol, respectively, and sodium (R)-(-)-mandelate.
-
The pure enantiomers are extracted with an organic solvent, dried, and the solvent is removed. The chiral resolving agent can be recovered by acidifying the aqueous layer and extracting with an appropriate solvent.
-
Conformational Analysis and Reactivity
The stereochemical outcome of reactions involving this compound isomers is profoundly influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions.
Conformational Equilibria
Both cis and trans isomers of this compound exist as an equilibrium of two chair conformations.
Caption: Chair-flip equilibrium for trans-2-chlorocyclohexanol.
For the trans isomer, the diequatorial conformation is generally more stable due to reduced steric hindrance. In the cis isomer, one substituent must be axial while the other is equatorial.
Caption: Chair-flip equilibrium for cis-2-chlorocyclohexanol.
Stereospecific Reactions: The Role of Conformation
The reaction of this compound isomers with a base is a classic example of how stereochemistry dictates reactivity.
trans-2-Chlorocyclohexanol: Treatment of trans-2-chlorocyclohexanol with a base leads to the formation of cyclohexene oxide. This is an intramolecular Williamson ether synthesis (an SN2 reaction). For this reaction to occur, the nucleophilic alkoxide and the leaving group (chloride) must be in an anti-periplanar arrangement. This is achieved in the diaxial conformation of the trans isomer.
Caption: Reaction pathway for epoxide formation.
cis-2-Chlorocyclohexanol: In the cis isomer, the hydroxyl and chloro groups can never be anti-periplanar in a chair conformation. Therefore, intramolecular SN2 attack is not possible. Instead, treatment with a base results in an E2 elimination reaction, where a proton on the carbon bearing the hydroxyl group is removed, and the chloride ion is eliminated to form cyclohexanone via an enol intermediate.
Caption: Reaction pathway for cyclohexanone formation.
Conclusion
The stereochemistry of this compound isomers provides a rich platform for understanding the interplay between molecular structure, physical properties, and chemical reactivity. For researchers in drug development and synthetic chemistry, a thorough grasp of these principles is essential for the rational design and synthesis of stereochemically pure molecules. The distinct reaction pathways of the cis and trans isomers upon treatment with a base highlight the critical role of conformational analysis in predicting reaction outcomes. The experimental protocols provided in this guide offer a practical framework for the synthesis, separation, and characterization of these important stereoisomers.
References
2-Chlorocyclohexanol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the fundamental molecular and physical data for 2-Chlorocyclohexanol, a key biochemical intermediate. The information is presented to support research and development activities requiring precise chemical specifications.
Core Molecular Data
The foundational properties of this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterization, and formulation development.
Molecular Formula and Weight Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO | [1][2][3][4][5] |
| Molecular Weight | 134.60 g/mol | [3][4][5] |
| Exact Mass | 134.0498427 Da | [1] |
The molecular formula, C₆H₁₁ClO, indicates that each molecule of this compound is composed of six carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom.[1][2][3][4] The molecular weight is approximately 134.60 g/mol .[3][4][5] This value is the mass of one mole of the substance and is essential for converting between mass and molar quantities in experimental settings. The precise monoisotopic mass is 134.0498427 Da.[1]
Logical Relationship of Molecular Properties
The determination of a compound's molecular weight is logically derived from its molecular formula and the atomic weights of its constituent elements. This workflow is a fundamental concept in chemistry.
Caption: Workflow for calculating molecular weight from the molecular formula.
Note on Experimental Protocols and Signaling Pathways: The request for detailed experimental protocols and signaling pathways is not applicable to the core topic of determining the molecular weight and formula of a simple chemical compound like this compound. These properties are fundamental constants derived from the atomic composition of the molecule, rather than complex biological or experimental processes. The provided diagram illustrates the logical derivation of the molecular weight, which is the relevant workflow for this specific inquiry.
References
Solubility of 2-Chlorocyclohexanol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorocyclohexanol, a vital intermediate in organic synthesis. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents estimated solubility based on the known behavior of structurally analogous compounds: cyclohexanol and chlorocyclohexane. The underlying principle of "like dissolves like" governs the solubility predictions, where the polar hydroxyl group and the moderately polar chloro group influence its interaction with various organic solvents.
Physicochemical Properties of this compound
Before delving into its solubility, a summary of this compound's key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.13 g/mL at 25 °C[1] |
| Boiling Point | 88-90 °C at 20 mmHg |
| Melting Point | 29 °C |
| Refractive Index | n20/D 1.488 |
Estimated Solubility of this compound
The following table summarizes the estimated quantitative solubility of this compound in a range of common organic solvents. These estimations are derived from the known solubility of cyclohexanol and chlorocyclohexane, providing a predictive framework for experimental design.[2][3][4][5][6]
| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Hexane | Non-polar | Soluble | > 10 |
| Toluene | Non-polar (Aromatic) | Very Soluble | > 25 |
| Diethyl Ether | Polar aprotic | Very Soluble / Miscible | Miscible |
| Chloroform | Polar aprotic | Very Soluble / Miscible | Miscible |
| Acetone | Polar aprotic | Very Soluble / Miscible | Miscible |
| Ethyl Acetate | Polar aprotic | Very Soluble / Miscible | Miscible |
| Ethanol | Polar protic | Very Soluble / Miscible | Miscible |
| Methanol | Polar protic | Very Soluble / Miscible | Miscible |
| Water | Polar protic | Sparingly Soluble | < 1 |
Experimental Protocols
Accurate determination of solubility is crucial for process development and optimization. The following section details a standardized gravimetric method for quantifying the solubility of this compound in an organic solvent.
Determination of Solubility by the Gravimetric Method
This method involves preparing a saturated solution of the solute (this compound) in a chosen solvent at a specific temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the remaining solute.[7][8]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solute.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
It is crucial to filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining microcrystals.
-
-
Gravimetric Analysis:
-
Pre-weigh a clean and dry evaporating dish (W₁).
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W₂).
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C, depending on the solvent's boiling point).
-
Continue drying until a constant weight is achieved. This is confirmed by periodic weighing until two consecutive readings are within ±0.0005 g.
-
Record the final weight of the evaporating dish with the dry solute (W₃).
-
Calculations:
-
Weight of the solute: W_solute = W₃ - W₁
-
Weight of the solvent: W_solvent = W₂ - W₃
-
Solubility ( g/100 g solvent): Solubility = (W_solute / W_solvent) * 100
Mandatory Visualizations
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the reaction of cyclohexene with hypochlorous acid. The following workflow diagram illustrates the key steps in this process.[9]
Logical Relationship of Solubility
The solubility of this compound is a function of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as follows:
References
- 1. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chlorocyclohexane [chemister.ru]
- 6. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
2-Chlorocyclohexanol synthesis from cyclohexene mechanism
An In-depth Technical Guide to the Synthesis of 2-Chlorocyclohexanol from Cyclohexene
Overview
The synthesis of this compound from cyclohexene is a classic example of an electrophilic addition reaction, specifically a halohydrin formation. This process is of significant interest in organic synthesis as it introduces two functional groups—a chlorine atom and a hydroxyl group—across a double bond in a stereospecific manner. The resulting vicinal halohydrin is a versatile intermediate for the synthesis of various organic compounds, including epoxides and amino alcohols. This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data.
Reaction Mechanism
The formation of this compound from cyclohexene in the presence of a chlorine source and water proceeds through a well-established electrophilic addition mechanism. The reaction is characterized by the formation of a cyclic chloronium ion intermediate, which dictates the stereochemical outcome of the product.
The key steps are as follows:
-
Electrophilic Attack and Formation of a Chloronium Ion: The reaction is initiated by the electrophilic attack of the pi electrons of the cyclohexene double bond on a chlorine source, such as chlorine (Cl₂) or hypochlorous acid (HOCl).[1][2] This attack leads to the formation of a bridged, three-membered ring intermediate known as a chloronium ion.[3][4][5] This cyclic intermediate prevents the formation of a classical carbocation, thus precluding any potential molecular rearrangements.[4]
-
Nucleophilic Attack by Water: With the chloronium ion formed, a nucleophile can attack one of the two carbon atoms in the ring. Since water is typically used as the solvent and is present in a large excess, it acts as the primary nucleophile, outcompeting the chloride ion.[1][3] The water molecule attacks from the side opposite to the chloronium bridge (anti-addition) due to steric hindrance.[1][5]
-
Deprotonation: The attack by water results in an oxonium ion intermediate. A final, rapid deprotonation step, typically involving another water molecule acting as a base, yields the neutral trans-2-chlorocyclohexanol product.[6] The trans stereochemistry is a direct consequence of the anti-addition of the chlorine and hydroxyl groups across the former double bond.[3]
Experimental Protocols
The following experimental procedure is adapted from a well-established protocol published in Organic Syntheses.[7] It details the preparation of the reagent and the subsequent synthesis and purification of the product.
Preparation of Hypochlorous Acid (HOCl) Solution
A solution of hypochlorous acid is prepared first to serve as the electrophilic chlorine source.
-
Initial Mixture: A solution of 25 g of mercuric chloride in 500 cc of water is prepared in a 5-liter flask. To this, 800 g of cracked ice is added.
-
Addition of Base: A cold solution of 190 g of sodium hydroxide in 500 cc of water is added to the flask.
-
Chlorination: A rapid stream of chlorine gas is passed into the mixture, which must be maintained below 5°C. The chlorine addition continues until the yellow precipitate of mercuric oxide just disappears.
-
Acidification: 1600 cc of cold 1.5 N nitric acid is added slowly with stirring.
-
Concentration Determination: The concentration of the resulting hypochlorous acid solution is determined by titrating a measured volume against a standard thiosulfate solution after adding it to an excess of acidified potassium iodide solution. The concentration is typically between 3.5 and 4 percent.
Synthesis of this compound
-
Reaction Setup: 123 g (1.5 moles) of cyclohexene is placed in a 5-liter round-bottomed flask equipped with a mechanical stirrer.
-
Reagent Addition: Approximately one-quarter of the calculated amount of the prepared hypochlorous acid solution is added to the cyclohexene. The mixture is stirred vigorously while maintaining the temperature between 15°C and 20°C.
-
Reaction Monitoring: The reaction progress is monitored by taking a 1 cc test portion and treating it with potassium iodide solution and dilute hydrochloric acid. The disappearance of the yellow color indicates the consumption of the hypochlorous acid.
-
Completion: Subsequent portions of the hypochlorous acid solution are added, repeating the process until the reaction is complete.
Isolation and Purification
-
Salting Out: The reaction mixture is saturated with salt (NaCl) to reduce the solubility of the organic product in the aqueous layer.
-
Steam Distillation: The product is isolated from the reaction mixture by steam distillation. Approximately 2 liters of distillate are collected.
-
Extraction: The distillate is saturated with salt, and the oily layer of this compound is separated. The aqueous layer is extracted once with approximately 250 cc of ether.
-
Drying and Concentration: The ether extract is combined with the main oily portion and dried over anhydrous sodium sulfate. The ether is then removed by distillation.
-
Final Distillation: The crude product is purified by distillation, collecting the fraction that boils at 87-89°C at 25 mm Hg.
Quantitative Data
The following table summarizes key quantitative data from the described experimental protocol and the physical properties of the final product.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexene | 123 g (1.5 moles) | [7] |
| Reaction Conditions | ||
| Temperature | 15 - 20 °C | [7] |
| Product Yield & Properties | ||
| Yield | 150 - 165 g (75 - 83% of theoretical) | [7] |
| Boiling Point | 87 - 89 °C at 25 mm Hg | [7] |
| Molar Mass | 134.60 g/mol | [8] |
| IUPAC Name | 2-chlorocyclohexan-1-ol | [8] |
| Molecular Formula | C₆H₁₁ClO | [8] |
References
- 1. leah4sci.com [leah4sci.com]
- 2. Reaction Of Alkene With Hypochlorous Acid-Shine HOCl [hoclshine.com]
- 3. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical yield calculation for 2-Chlorocyclohexanol synthesis
An In-depth Technical Guide to Theoretical Yield Calculation for the Synthesis of 2-Chlorocyclohexanol
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this compound and the precise calculation of its theoretical yield. The document outlines the underlying chemical reaction, a detailed experimental protocol, and a step-by-step methodology for determining the maximum possible product from a given set of reactants.
Reaction Overview
The synthesis of this compound is typically achieved through an electrophilic addition reaction. Cyclohexene, the starting material, reacts with hypochlorous acid (HOCl).[1][2] In this reaction, the electron-rich double bond of the cyclohexene molecule attacks the partially positive chlorine atom of HOCl. This is followed by a nucleophilic attack by water, leading to the formation of the chlorohydrin, this compound.[2]
The balanced chemical equation for this reaction is:
C₆H₁₀ + HOCl → C₆H₁₁ClO
(Cyclohexene + Hypochlorous Acid → this compound)
Experimental Protocol
The following protocol is based on established procedures for the synthesis of this compound from cyclohexene and a prepared hypochlorous acid solution.[1]
Materials:
-
Cyclohexene
-
Hypochlorous acid (HOCl) solution (typically 3.5-4%)
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large round-bottomed flask with a mechanical stirrer
-
Separatory funnel
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.[1]
-
Addition of Reactant: Cool the flask and slowly add a pre-calculated amount of a chilled hypochlorous acid solution in portions. The temperature of the reaction mixture should be maintained between 15°C and 20°C.[1]
-
Monitoring the Reaction: Stir the mixture vigorously. After each addition, check for the presence of excess hypochlorous acid using a potassium iodide-starch test. The reaction is complete when a slight excess of hypochlorous acid persists.[1]
-
Work-up and Isolation: Once the reaction is complete, saturate the aqueous solution with sodium chloride to reduce the solubility of the organic product.[1]
-
Steam Distillation: Perform a steam distillation to separate the this compound from the reaction mixture. Collect approximately 2 liters of distillate.[1]
-
Extraction: Saturate the distillate with sodium chloride and separate the oily layer of this compound. Extract the remaining aqueous layer once with approximately 250 mL of ether to recover any dissolved product.[1]
-
Drying and Purification: Combine the oily product layer with the ether extract and dry the solution over anhydrous sodium sulfate.[1] Remove the ether via distillation to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Theoretical Yield Calculation
The theoretical yield is the maximum quantity of a product that can be formed from a given amount of reactants, assuming 100% reaction efficiency.[3] The calculation involves identifying the limiting reagent, which is the reactant that is completely consumed first in a chemical reaction.[4][5]
Step 1: Determine the Moles of Each Reactant
Calculate the number of moles for each reactant using their mass or volume and molar mass/density.
-
Moles of Cyclohexene (C₆H₁₀):
-
Moles = Mass / Molar Mass[6]
-
Using the experimental protocol: 123 g of cyclohexene.
-
Moles of C₆H₁₀ = 123 g / 82.14 g/mol = 1.497 moles.
-
-
Moles of Hypochlorous Acid (HOCl):
-
This requires knowing the volume and concentration of the HOCl solution. For this example, let's assume 1200 mL of a 4.0% HOCl solution is used (density ≈ 1.0 g/mL).
-
Mass of solution = 1200 mL * 1.0 g/mL = 1200 g.
-
Mass of HOCl = 1200 g * 0.040 = 48.0 g.
-
Moles of HOCl = 48.0 g / 52.46 g/mol = 0.915 moles.
-
Step 2: Identify the Limiting Reagent
Compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (1:1).
-
Moles of Cyclohexene = 1.497 mol
-
Moles of Hypochlorous Acid = 0.915 mol
Since the reaction proceeds in a 1:1 ratio, the reactant with the fewer number of moles will be consumed first. In this case, hypochlorous acid (0.915 mol) is the limiting reagent , and cyclohexene is the excess reagent.[4][7]
Step 3: Calculate Moles of Product
The number of moles of product formed is determined by the number of moles of the limiting reagent, based on the reaction stoichiometry.
-
Since the stoichiometric ratio between HOCl and C₆H₁₁ClO is 1:1, the moles of this compound produced will equal the moles of HOCl consumed.
-
Moles of C₆H₁₁ClO = 0.915 moles.
Step 4: Calculate Theoretical Yield in Grams
Convert the moles of the product to mass using its molar mass.
-
Theoretical Yield = Moles of Product * Molar Mass of Product
-
Theoretical Yield of C₆H₁₁ClO = 0.915 mol * 134.62 g/mol = 123.17 grams .
Data Summary
The quantitative data used for the theoretical yield calculation are summarized in the table below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Role |
| Cyclohexene | C₆H₁₀ | 82.14 | 123 g | 1.497 | Excess Reagent |
| Hypochlorous Acid | HOCl | 52.46 | 48.0 g | 0.915 | Limiting Reagent |
| This compound | C₆H₁₁ClO | 134.62 | 123.17 g | 0.915 | Product (Theoretical Yield) |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for this compound synthesis.
Theoretical Yield Calculation Workflow
Caption: Workflow for calculating theoretical yield.
References
An In-depth Technical Guide to the Electrophilic Addition of Hypochlorous Acid to Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition of hypochlorous acid (HOCl) to cyclohexene, a fundamental reaction in organic synthesis for the formation of halohydrins. The document details the reaction mechanism, stereochemistry, experimental protocols, and potential side reactions, presenting quantitative data in a structured format and illustrating key processes with detailed diagrams.
Core Concepts: Reaction Mechanism and Stereochemistry
The reaction between cyclohexene and hypochlorous acid is a classic example of an electrophilic addition. The mechanism proceeds through a two-step process initiated by the electrophilic attack of the chlorine atom from HOCl on the electron-rich pi bond of the cyclohexene ring.[1][2][3] This leads to the formation of a cyclic chloronium ion intermediate.[3][4][5]
The presence of water as a nucleophile is crucial in the second step. Water attacks the chloronium ion from the side opposite to the chlorine bridge, resulting in a backside attack.[4][6][7] This anti-addition dictates the stereochemistry of the product, leading exclusively to the formation of trans-2-chlorocyclohexanol.[6] The reaction is regioselective; however, with a symmetrical alkene like cyclohexene, the attack of the nucleophile can occur at either of the two carbons of the former double bond with equal probability, leading to a racemic mixture of enantiomers.[4][8]
dot
Experimental Protocols
A well-established method for the preparation of 2-chlorocyclohexanol from cyclohexene is detailed in Organic Syntheses.[9] This procedure involves the in-situ generation of hypochlorous acid followed by its reaction with cyclohexene.
Preparation of Hypochlorous Acid Solution[9]
A solution of hypochlorous acid is typically prepared by reacting chlorine gas with an aqueous suspension of mercuric oxide.
Materials:
-
Mercuric chloride (25 g)
-
Water (500 mL)
-
Cracked ice (800 g)
-
Sodium hydroxide (190 g in 500 mL of water, cold solution)
-
Chlorine gas
-
Nitric acid (1.5 N, 1600 mL, cold)
Procedure:
-
In a 5-L flask, dissolve mercuric chloride in water and add cracked ice.
-
Add the cold sodium hydroxide solution.
-
Pass a rapid stream of chlorine gas into the mixture, keeping the temperature below 5°C, until the yellow precipitate of mercuric oxide just disappears.
-
Slowly add the cold nitric acid with stirring.
-
The concentration of the resulting hypochlorous acid solution is determined by titration with a standard thiosulfate solution after reaction with potassium iodide in an acidic medium. The concentration is typically between 3.5 and 4 percent.
Synthesis of this compound[9]
Materials:
-
Cyclohexene (123 g, 1.5 moles)
-
Hypochlorous acid solution (calculated amount based on titration)
-
Sodium chloride
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place the cyclohexene.
-
Add about one-fourth of the calculated amount of the hypochlorous acid solution. Maintain the temperature between 15° and 20°C and stir vigorously.
-
Monitor the reaction by testing a small portion with potassium iodide solution and dilute hydrochloric acid. The absence of a yellow color indicates the consumption of hypochlorous acid.
-
Continue adding the hypochlorous acid solution in portions until the reaction is complete, indicated by a slight excess of hypochlorous acid.
-
Saturate the solution with sodium chloride and perform steam distillation.
-
Collect the distillate (approximately 2 L) and saturate it with salt.
-
Separate the oily layer of this compound.
-
Extract the aqueous layer with ether and combine the ether extract with the oily layer.
-
Dry the combined organic phase with anhydrous sodium sulfate.
-
Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure this compound.
dot
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound as described in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexene | 123 g (1.5 moles) | [9] |
| Product | ||
| This compound | 140-150 g | [9] |
| Yield | ||
| Percentage Yield | 70-75% | [9] |
| Physical Properties | ||
| Boiling Point | 80-82 °C at 15 mmHg | [9] |
Side Reactions and Further Transformations
While the formation of trans-2-chlorocyclohexanol is the primary reaction pathway, other reactions can occur under certain conditions.
-
Dichlorination: If the concentration of the chloride ion is significant, it can compete with water as a nucleophile, leading to the formation of trans-1,2-dichlorocyclohexane.
-
Oxidation: The product, this compound, can be oxidized to form 2-chlorocyclohexanone.[10][11]
-
Epoxidation: Treatment of trans-2-chlorocyclohexanol with a base can lead to an intramolecular SN2 reaction, forming cyclohexene oxide.[8]
This guide provides a detailed technical overview of the electrophilic addition of HOCl to cyclohexene. For further details and specific safety precautions, it is recommended to consult the original literature cited.
References
- 1. quora.com [quora.com]
- 2. Reaction Of Alkene With Hypochlorous Acid-Shine HOCl [hoclshine.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Stability of 2-Chlorocyclohexanol Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 2-chlorocyclohexanol in acidic environments. Under acidic conditions, this compound is generally unstable and undergoes a variety of rearrangements and subsequent reactions. The primary transformation pathways involve the formation of a carbocation intermediate, which can then lead to ring contraction, yielding cyclopentanecarbaldehyde, or undergo a hydride shift to form cyclohexanone. The kinetics and product distribution of these reactions are highly dependent on the specific reaction conditions, including acid strength, temperature, and solvent system. This document details the underlying reaction mechanisms, summarizes available (though limited) quantitative data, provides conceptual experimental protocols for studying these transformations, and outlines the key analytical techniques for product identification and quantification.
Introduction
This compound, a vicinal halohydrin, is a versatile intermediate in organic synthesis. Its stability is a critical factor in its handling, storage, and application in multi-step synthetic processes, particularly in the development of pharmaceutical compounds. While its reactions under basic conditions to form epoxides or ketones are well-documented, its behavior in acidic media is less quantitatively characterized but mechanistically predictable. This guide aims to consolidate the understanding of the acid-catalyzed reactions of this compound, providing a foundational resource for professionals in the field.
Reaction Mechanisms under Acidic Conditions
The primary reaction of this compound in the presence of an acid catalyst is a rearrangement. The reaction is initiated by the protonation of the hydroxyl group, which is a poor leaving group, to form a good leaving group, water.
Formation of the Carbocation Intermediate
The first step in the acid-catalyzed degradation of this compound is the protonation of the hydroxyl group by an acid (H-A). This is followed by the departure of a water molecule, leading to the formation of a secondary carbocation at the C-1 position of the cyclohexane ring.
Neighboring Group Participation and the Chloronium Ion Intermediate
The adjacent chlorine atom can play a crucial role in stabilizing the carbocation through neighboring group participation (NGP) . The lone pair of electrons on the chlorine atom can attack the carbocation center, forming a bridged, three-membered ring intermediate known as a chloronium ion . This participation can influence the rate of the reaction and the stereochemistry of the products.
Rearrangement Pathways
The carbocation or the chloronium ion intermediate can undergo two primary rearrangement pathways:
-
Ring Contraction (Pinacol-type Rearrangement): The C-C bond anti-periplanar to the departing water molecule (or the C-Cl bond in the chloronium ion) can migrate, leading to a ring contraction. This results in the formation of a protonated cyclopentanecarbaldehyde, which is then deprotonated to yield the final aldehyde product.
-
Hydride Shift: A hydride ion (H⁻) from an adjacent carbon can migrate to the carbocation center. This 1,2-hydride shift results in the formation of a more stable carbocation if possible, or directly leads to the formation of a protonated cyclohexanone. Subsequent deprotonation yields cyclohexanone.
The following diagram illustrates the proposed signaling pathways for the acid-catalyzed rearrangement of this compound.
Caption: Acid-catalyzed rearrangement of this compound.
Quantitative Data
Quantitative data on the kinetics and product distribution for the acid-catalyzed rearrangement of this compound is not extensively available in the peer-reviewed literature. The following table summarizes the expected outcomes and influential factors based on general principles of physical organic chemistry.
| Parameter | Expected Value/Trend | Influencing Factors |
| Reaction Rate | Increases with increasing acid concentration and temperature. | Acid strength (pKa), temperature, solvent polarity. |
| Rate Constant (k) | No specific values found in the literature. | Would need to be determined experimentally. |
| Activation Energy (Ea) | No specific values found in the literature. | Would be influenced by the stability of the carbocation/chloronium ion intermediate. |
| Product Ratio (Aldehyde:Ketone) | Dependent on the relative activation energies of the ring contraction and hydride shift pathways. | Stereochemistry of the starting material (cis/trans), solvent effects, nature of the acid catalyst. |
Experimental Protocols
The following sections outline conceptual protocols for investigating the stability and rearrangement of this compound under acidic conditions.
Kinetic Analysis Protocol
Objective: To determine the rate constant for the degradation of this compound under acidic conditions.
Materials:
-
This compound (cis and trans isomers, if possible)
-
Standardized solution of a strong acid (e.g., HCl, H₂SO₄) in a suitable solvent (e.g., water, dioxane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Thermostatted reaction vessel
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen reaction solvent.
-
Equilibrate the reaction vessel containing a known volume of the acidic solution to the desired temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated acidic solution with vigorous stirring.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Analyze the extracted samples by GC-MS or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').
The following workflow diagram illustrates the experimental procedure for kinetic analysis.
Caption: Workflow for kinetic analysis of this compound.
Product Distribution Analysis Protocol
Objective: To identify and quantify the products of the acid-catalyzed rearrangement of this compound.
Materials:
-
Same as for kinetic analysis.
-
Authentic standards of cyclopentanecarbaldehyde and cyclohexanone.
Procedure:
-
Set up the reaction as described in the kinetic analysis protocol.
-
Allow the reaction to proceed to completion (e.g., after 10-20 half-lives, or until no starting material is detected).
-
Quench the entire reaction mixture and extract the organic products.
-
Analyze the extract by GC-MS.
-
Identify the products by comparing their retention times and mass spectra with those of the authentic standards.
-
Quantify the products by creating a calibration curve for each standard and using the internal standard method.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for separating and identifying the volatile products of the rearrangement reaction.
-
Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating this compound, cyclopentanecarbaldehyde, and cyclohexanone.
-
Identification: Mass spectrometry provides fragmentation patterns that serve as a "fingerprint" for each compound, allowing for unambiguous identification.
-
Quantification: By using an internal standard and creating calibration curves, the concentration of each component in the reaction mixture can be accurately determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for in-situ monitoring of the reaction progress and for structural elucidation of the products.
-
¹H NMR: Can be used to follow the disappearance of signals corresponding to this compound and the appearance of new signals for the aldehyde and ketone products. The aldehyde proton of cyclopentanecarbaldehyde would appear as a characteristic singlet around 9-10 ppm.
-
¹³C NMR: Provides information on the carbon skeleton of the products, confirming the ring contraction or the formation of the ketone.
Conclusion
This compound is unstable under acidic conditions and is prone to undergo rearrangement reactions to form cyclopentanecarbaldehyde and cyclohexanone. The reaction proceeds through a carbocation intermediate, with potential neighboring group participation from the chlorine atom. While the mechanistic pathways are well-understood from a theoretical standpoint, there is a notable lack of published quantitative kinetic and product distribution data. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to systematically investigate the stability of this compound and to generate the data necessary for its effective use in chemical synthesis and drug development. Further research in this area would be valuable to the scientific community.
Methodological & Application
Application Notes and Protocols: Synthesis of trans-2-Chlorocyclohexanol from Cyclohexene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of trans-2-chlorocyclohexanol via the acid-catalyzed ring-opening of cyclohexene oxide. The reaction proceeds through an SN2-type mechanism, yielding the trans isomer with high selectivity. This application note includes a thorough experimental procedure, a summary of key quantitative data, and visualizations to illustrate the reaction pathway and experimental workflow.
Introduction
trans-2-Chlorocyclohexanol is a valuable bifunctional molecule used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for subsequent transformations. The ring-opening of epoxides under acidic conditions provides a reliable and stereospecific route to halohydrins. In this protocol, cyclohexene oxide is treated with a source of hydrogen chloride to yield the desired trans-2-chlorocyclohexanol. The trans configuration arises from the backside attack of the chloride nucleophile on the protonated epoxide ring.
Reaction Mechanism
The synthesis of trans-2-chlorocyclohexanol from cyclohexene oxide in the presence of an acid catalyst, such as hydrogen chloride (HCl), proceeds via a well-established SN2-like mechanism.
-
Protonation of the Epoxide: The reaction is initiated by the protonation of the oxygen atom of the cyclohexene oxide ring by the acid. This step activates the epoxide, making it a better electrophile and facilitating the subsequent nucleophilic attack.
-
Nucleophilic Attack: The chloride ion (Cl^-^), acting as a nucleophile, attacks one of the carbon atoms of the protonated epoxide. This attack occurs from the side opposite to the protonated oxygen atom (backside attack), which is characteristic of an S
N2 reaction. -
Ring Opening: The nucleophilic attack leads to the opening of the strained three-membered epoxide ring and the formation of a new carbon-chlorine bond. The stereochemistry of this step dictates the trans configuration of the final product, with the chlorine and hydroxyl groups on opposite faces of the cyclohexane ring.
Experimental Protocols
This section details two effective methods for the synthesis of trans-2-chlorocyclohexanol from cyclohexene oxide.
Protocol 1: High-Yield Synthesis using Gaseous Hydrogen Chloride in Chloroform
This method is reported to be rapid and high-yielding.
Materials:
-
Cyclohexene oxide
-
Chloroform (anhydrous)
-
Hydrogen chloride gas
-
Round-bottom flask
-
Gas dispersion tube
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve cyclohexene oxide in anhydrous chloroform.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
The reaction is typically complete within 15 minutes at ambient temperature.
-
Once the reaction is complete, stop the flow of HCl gas.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis using Hydrochloric Acid in Diethyl Ether
This protocol uses a solution of hydrogen chloride in an ethereal solvent.
Materials:
-
Cyclohexene oxide
-
Diethyl ether (anhydrous)
-
Concentrated hydrochloric acid
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Prepare a saturated solution of hydrogen chloride in anhydrous diethyl ether by carefully bubbling HCl gas through the ether at 0 °C.
-
In a separate flask, dissolve cyclohexene oxide in anhydrous diethyl ether.
-
Slowly add the ethereal HCl solution to the cyclohexene oxide solution with stirring at 0 °C.
-
Allow the reaction to proceed for 1-2 hours, monitoring by TLC.
-
After completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the diethyl ether using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of trans-2-chlorocyclohexanol.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁ClO | |
| Molecular Weight | 134.60 g/mol | |
| Boiling Point | 88-90 °C at 20 mmHg | [1] |
| Yield | Up to 99% (using HCl gas in chloroform) | |
| Yield | 70-73% (from cyclohexene and hypochlorous acid) | [1] |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR | Data for the analogous trans-2-aminocyclohexanol hydrochloride shows signals for the protons on the carbon bearing the heteroatom in the range of 2.7-3.4 ppm. The remaining cyclohexyl protons appear as a series of multiplets between 1.2 and 2.0 ppm. |
| ¹³C NMR | Based on analogous structures, the carbons attached to the chlorine and hydroxyl groups are expected to resonate in the downfield region of the aliphatic spectrum. The remaining four cyclohexyl carbons will appear as a set of signals in the upfield region. |
| IR (Infrared) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (aliphatic, ~2850-2950 cm⁻¹), C-O stretch (~1050-1100 cm⁻¹), C-Cl stretch (~650-850 cm⁻¹). |
| Mass Spec (MS) | The mass spectrum shows characteristic fragmentation patterns for cyclic alcohols and halogenated compounds. |
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism for the synthesis of trans-2-Chlorocyclohexanol.
Experimental Workflow
Caption: General experimental workflow for the synthesis of trans-2-Chlorocyclohexanol.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chlorocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorocyclohexanol is a valuable intermediate in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for a range of subsequent chemical transformations. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the chlorohydrination of cyclohexene. The presented methodology is based on established and reliable procedures, ensuring a good yield and purity of the final product.
Principle and Reaction
The synthesis of this compound is achieved through the reaction of cyclohexene with hypochlorous acid (HOCl). This reaction proceeds via an electrophilic addition mechanism. The double bond of the cyclohexene attacks the chlorine atom of hypochlorous acid, forming a cyclic chloronium ion intermediate. Subsequently, a water molecule attacks one of the carbon atoms of the chloronium ion in an anti-fashion, leading to the formation of the trans-2-chlorocyclohexanol product.[1]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 88-90 °C at 20 mmHg, 104-106 °C at 45 mmHg |
| Melting Point | 29 °C |
| Density | 1.13 g/mL at 25 °C |
| Solubility | Limited solubility in water; soluble in organic solvents[3] |
| Refractive Index (n20/D) | 1.488 |
Experimental Protocol
This protocol details the synthesis of this compound from cyclohexene.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Cyclohexene | C₆H₁₀ | 82.14 | 123 g (1.5 moles) |
| Hypochlorous Acid Solution | HOCl | 52.46 | As required (typically 3.5-4% solution) |
| Sodium Chloride | NaCl | 58.44 | For saturation |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Equipment
-
5-L round-bottomed flask
-
Mechanical stirrer (or vigorous manual shaking)
-
Separatory funnel
-
Steam distillation apparatus
-
Distillation apparatus for reduced pressure
-
Standard laboratory glassware
Synthesis of Hypochlorous Acid Solution
A 3.5-4% solution of hypochlorous acid is required for the synthesis. The concentration of the prepared solution should be determined by iodometric titration before use. To a solution of 25 g of mercuric chloride in 500 cc of water in a 5-L flask, 800 g of cracked ice is added. A cold solution of 190 g of sodium hydroxide in 500 cc of water is added, and a rapid stream of chlorine is passed into the mixture, which must be kept below 5 °C. The addition of chlorine is continued until the yellow precipitate of mercuric oxide just disappears. Then, 1600 cc of cold nitric acid (1.5 N) is added slowly, with stirring.
Synthesis of this compound
-
Reaction Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.
-
Addition of Hypochlorous Acid: Add approximately one-fourth of the calculated amount of the hypochlorous acid solution to the cyclohexene. Maintain the reaction mixture temperature between 15-20 °C and stir vigorously.
-
Monitoring the Reaction: The reaction progress is monitored by taking a 1-cc test portion and treating it with potassium iodide solution and dilute hydrochloric acid. The absence of a yellow color indicates the consumption of hypochlorous acid.
-
Sequential Addition: Once the first portion of hypochlorous acid has reacted, add the second portion and repeat the monitoring process. Continue this sequential addition until all the hypochlorous acid has been added and the reaction is complete. A slight excess of hypochlorous acid should be present at the end, indicated by a positive potassium iodide test.
-
Work-up: Saturate the solution with sodium chloride and perform steam distillation. Collect approximately 2 L of distillate.
-
Extraction: Saturate the distillate with sodium chloride. Separate the oily layer of this compound. Extract the aqueous layer once with about 250 cc of diethyl ether.
-
Drying and Purification: Combine the oily layer and the ether extract. Dry the combined organic phase with anhydrous sodium sulfate. Remove the ether by distillation.
-
Final Purification: Distill the residue under reduced pressure. Collect the fraction boiling at 88–90 °C/20 mm Hg (or 104–106 °C/45 mm Hg). The expected yield is 142–148 g (70–73%).
Safety Information
All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
| Chemical | Hazards |
| Cyclohexene | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes serious eye irritation. Toxic to aquatic life with long-lasting effects.[4][5] |
| Hypochlorous Acid | May cause skin and eye irritation.[6][7] |
| Mercuric Chloride | Fatal if swallowed or in contact with skin. Causes severe skin burns and eye damage. Suspected of causing genetic defects and damaging fertility. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[8][9] |
| Sodium Hydroxide | Causes severe skin burns and eye damage. May be corrosive to metals.[10][11] |
| Chlorine Gas | Fatal if inhaled. May cause or intensify fire; oxidizer. Contains gas under pressure; may explode if heated. Causes skin irritation and serious eye irritation. Very toxic to aquatic life with long-lasting effects.[12][13] |
| Nitric Acid | May intensify fire; oxidizer. May be corrosive to metals. Causes severe skin burns and eye damage. Toxic if inhaled. Corrosive to the respiratory tract. |
| This compound | Causes skin, eye, and respiratory tract irritation. May cause central nervous system depression. Combustible liquid.[2] |
| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking. |
| Anhydrous Sodium Sulfate | Not considered a hazardous substance.[1][3] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| Infrared (IR) Spectroscopy | Broad peak around 3400 cm⁻¹ (O-H stretch), peaks in the 2850-2950 cm⁻¹ region (C-H stretch), and a peak in the 650-800 cm⁻¹ region (C-Cl stretch). |
| ¹H NMR Spectroscopy | A multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) and a multiplet for the proton on the carbon bearing the chlorine atom (CH-Cl), along with a series of multiplets for the cyclohexane ring protons. |
| ¹³C NMR Spectroscopy | Two distinct signals for the carbons attached to the hydroxyl and chlorine groups, and four signals for the other carbons in the cyclohexane ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. |
Diagrams
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. This compound(1561-86-0) IR2 spectrum [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanol, 2-chloro-, trans- | C6H11ClO | CID 6432628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexanol, 2-chloro-, trans- [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Cyclohexanol(108-93-0) 1H NMR [m.chemicalbook.com]
- 9. 6-Chlorohexanol(2009-83-8) 13C NMR spectrum [chemicalbook.com]
- 10. Chlorocyclohexane(542-18-7) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 2-Chlorocyclohexanol as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chlorocyclohexanol as a versatile precursor in the synthesis of valuable active pharmaceutical ingredients (APIs). By leveraging a straightforward synthetic pathway, this compound can be efficiently converted into key intermediates, such as cyclohexanone, which serve as foundational building blocks for a variety of drugs. This document focuses on the synthesis of the antidepressant Venlafaxine as a representative example, providing detailed protocols and quantitative data for the key transformations.
Synthetic Pathway Overview: From this compound to Venlafaxine
This compound is not directly used in the final condensation steps of most major pharmaceuticals. However, it serves as a readily available and cost-effective starting material for the synthesis of cyclohexanone, a crucial intermediate. The overall synthetic route to Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI), is outlined below. The process begins with the conversion of trans-2-chlorocyclohexanol to cyclohexene oxide, which is then isomerized to cyclohexanone. Cyclohexanone subsequently undergoes a series of reactions to build the final Venlafaxine molecule.
Application Notes & Data
The critical step in utilizing cyclohexanone for Venlafaxine synthesis is the initial condensation with an arylacetonitrile derivative. Various methodologies have been developed to optimize this reaction, with significant differences in reagents, conditions, and yields.
Table 1: Comparison of Conditions for the Synthesis of 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol
| Base | Solvent | Temperature (°C) | Yield | Reference |
| n-Butyllithium | Tetrahydrofuran (THF) | -78 | Not specified | [1] |
| Sodium Hydroxide (aq) | Phase Transfer Catalyst | Not specified | Quantitative | [2] |
| Potassium Hydride (KH) | Toluene | Not specified | 67% (overall) | [3] |
| Alkali Hydroxide & Super Base | Various | Not specified | High | [4][5] |
| Sodium Methoxide/Ethoxide | Cyclohexane | Reflux | Not specified | [4] |
Subsequent conversion of the cyano-intermediate to Venlafaxine involves a reduction followed by N-methylation. These steps are often performed as a one-pot or two-step sequence with good overall efficiency.
Table 2: Conditions for Reduction and N-Methylation Steps to Venlafaxine
| Step | Reagents | Catalyst | Conditions | Overall Yield | Reference |
| Reduction | Hydrogen (H₂) | 10% Pd/C | 10-15 kg/cm ² pressure | 60% (for 2 steps) | [6] |
| N-Methylation | Formic Acid, Formaldehyde | - | 90-98°C, 19 hours | [6] | |
| Reduction | Hydrogen (H₂) | Raney Nickel | 7-8 kg/cm ² pressure, 50°C | 66% (intermediate) | [1][7] |
| N-Methylation | Formic Acid, Formaldehyde | - | Not specified | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexene Oxide from trans-2-Chlorocyclohexanol
This procedure describes the intramolecular cyclization of trans-2-chlorocyclohexanol to form cyclohexene oxide. The reaction proceeds via an internal SN2 mechanism, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the adjacent chloride.
Materials:
-
trans-2-Chlorocyclohexanol
-
Sodium Hydroxide (NaOH)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve trans-2-chlorocyclohexanol in a suitable solvent mixture (e.g., water/diethyl ether).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. The base deprotonates the hydroxyl group, forming the alkoxide.
-
The resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming the epoxide ring.[8]
-
Allow the reaction to stir for 1-2 hours at room temperature, monitoring completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude cyclohexene oxide.
-
The product can be purified further by distillation if necessary.
Note: The cis-isomer, cis-2-chlorocyclohexanol, does not yield the epoxide under these conditions. Instead, it undergoes an E2 elimination to form cyclohexanone, as the required anti-periplanar geometry for the SN2 attack is not achievable.[8]
Protocol 2: Isomerization of Cyclohexene Oxide to Cyclohexanone
The conversion of epoxides to carbonyl compounds is a well-established transformation known as the Meinwald rearrangement. This reaction is typically catalyzed by Lewis or Brønsted acids.[3] The protonated epoxide undergoes ring-opening, followed by a hydride shift to form the more stable ketone. While various catalytic systems exist, a general procedure involves treatment with a suitable acid catalyst in an aprotic solvent.
Protocol 3: Synthesis of 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol
This protocol details a cost-effective and scalable method for the condensation of cyclohexanone and 4-methoxyphenylacetonitrile, a key step in the synthesis of Venlafaxine.
Materials:
-
Cyclohexanone
-
4-Methoxyphenylacetonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydride (KH)
-
Toluene or other suitable aprotic solvent
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
To a stirred solution of 4-methoxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in toluene, add the base (e.g., powdered NaOH, 1.2 eq) portion-wise at room temperature.[2]
-
Stir the resulting suspension vigorously at ambient temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol.[6]
References
- 1. US5175316A - Cyclic preparation of cyclohexene oxide, cyclohexanol and cyclohexanone - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexanone synthesis [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. owlcation.com [owlcation.com]
- 7. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-Chlorocyclohexanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-chlorocyclohexanol as a key intermediate in the synthesis of novel agrochemicals, with a primary focus on the development of potent fungicides. The following sections detail the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, a class of compounds that has demonstrated significant fungicidal activity.
Introduction
This compound is a versatile chemical intermediate that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a chloro group on a cyclohexane scaffold, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including agrochemicals. One notable application is in the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, which have shown promising fungicidal properties against various plant pathogens.
Application: Synthesis of Novel Fungicides
Recent research has highlighted the potential of this compound derivatives as effective fungicides. Specifically, a series of N-substituted phenyl-2-acyloxycyclohexylsulfonamides have been synthesized and evaluated for their fungicidal activity. One of the most potent compounds identified is N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide , which has exhibited superior efficacy against Botrytis cinerea compared to the commercial fungicide procymidone.
General Synthesis Pathway
The synthesis of these novel fungicides involves a two-step process starting from this compound. The first step is the reaction of this compound with a substituted aniline to form a key intermediate, N-substituted-2-aminocyclohexanol. This is followed by sulfonylation and subsequent acylation to yield the final fungicidal compounds.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of a series of synthesized N-substituted phenyl-2-acyloxycyclohexylsulfonamides against Botrytis cinerea.
| Compound ID | R (Acyl Group) | Substituent (on Phenyl Ring) | EC50 (µg/mL) |
| III-18 | 2-Ethoxyacetyl | 2,4,5-Trichloro | 4.17 |
| III-1 | Benzoyl | 2,4,5-Trichloro | > 50 |
| III-7 | 2-Methoxyacetyl | 2,4,5-Trichloro | 8.23 |
| III-13 | Acetyl | 2,4,5-Trichloro | 15.6 |
| Procymidone | (Commercial Fungicide) | - | 4.46 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from cyclohexene.
Materials:
-
Cyclohexene
-
Calcium hypochlorite (Ca(OCl)₂)
-
Dry Ice (solid CO₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend calcium hypochlorite (0.1 mol) in water (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add crushed dry ice to the suspension with vigorous stirring until the pH of the solution is approximately 7. This generates hypochlorous acid in situ.
-
In a separate flask, dissolve cyclohexene (0.1 mol) in 100 mL of dichloromethane.
-
Slowly add the cyclohexene solution to the hypochlorous acid solution at 0 °C with continuous stirring.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding a 10% aqueous solution of sodium bisulfite until the yellow color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (Intermediate I)
This protocol outlines the synthesis of the key sulfonamide intermediate from this compound.
Materials:
-
This compound
-
2,4,5-Trichloroaniline
-
Triethylamine (Et₃N)
-
Toluene
-
Benzenesulfonyl chloride
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (10 mmol) and 2,4,5-trichloroaniline (10 mmol) in 100 mL of toluene.
-
Add triethylamine (12 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1 M HCl (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude N-(2,4,5-trichlorophenyl)-2-aminocyclohexanol.
-
Dissolve the crude product in 50 mL of pyridine and cool to 0 °C.
-
Slowly add benzenesulfonyl chloride (11 mmol) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 200 mL of ice-water and acidify with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide (Final Product)
This protocol describes the final acylation step to produce the target fungicide.
Materials:
-
N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (Intermediate I)
-
2-Ethoxyacetyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (5 mmol) in 50 mL of dichloromethane.
-
Add pyridine (6 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-ethoxyacetyl chloride (5.5 mmol) to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Experimental Workflow Diagram
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented here demonstrate a clear pathway to the development of potent fungicides based on the N-substituted phenyl-2-acyloxycyclohexylsulfonamide scaffold. Further research in this area could lead to the discovery of new and more effective crop protection agents.
Application Note: Structural Elucidation of 2-Chlorocyclohexanol Stereoisomers using NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, providing unparalleled insight into the molecular structure and stereochemistry of organic compounds. This application note details the use of one- and two-dimensional NMR spectroscopy for the structural elucidation of the diastereomers of 2-chlorocyclohexanol: cis-2-chlorocyclohexanol and trans-2-chlorocyclohexanol. We provide detailed protocols for sample preparation and data acquisition, along with an analysis of ¹H and ¹³C NMR data. The key differentiating spectral features, primarily chemical shifts (δ) and spin-spin coupling constants (J), are presented in tabular format for clear comparison. Furthermore, graphical representations of the experimental workflow and key NMR correlations are provided to facilitate a deeper understanding of the structure-spectrum relationship.
Introduction
This compound serves as a valuable model system for demonstrating the power of NMR in stereochemical assignment. The relative orientation of the hydroxyl (-OH) and chlorine (-Cl) substituents in the cis and trans isomers leads to distinct magnetic environments for the nuclei within the cyclohexane ring. These differences are manifested in their NMR spectra, particularly in the chemical shifts of the protons and carbons at positions 1 and 2, and the coupling constants between the vicinal protons H-1 and H-2. Analysis of these parameters, accessible through standard NMR experiments, allows for the unambiguous assignment of the relative stereochemistry of the two isomers.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. This data is illustrative and serves to highlight the key differences between the two diastereomers. Actual experimental values may vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers.
| Proton | cis-2-Chlorocyclohexanol | trans-2-Chlorocyclohexanol |
| H-1 | ~ 4.1 ppm (dt, J ≈ 8.0, 4.0 Hz) | ~ 3.6 ppm (ddd, J ≈ 10.0, 8.0, 4.0 Hz) |
| H-2 | ~ 3.8 ppm (m) | ~ 4.0 ppm (dt, J ≈ 10.0, 4.0 Hz) |
| Other CH/CH₂ | 1.2 - 2.4 ppm | 1.2 - 2.2 ppm |
| OH | Variable | Variable |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers.
| Carbon | cis-2-Chlorocyclohexanol | trans-2-Chlorocyclohexanol |
| C-1 | ~ 72 ppm | ~ 75 ppm |
| C-2 | ~ 65 ppm | ~ 68 ppm |
| C-3 | ~ 33 ppm | ~ 35 ppm |
| C-4 | ~ 24 ppm | ~ 25 ppm |
| C-5 | ~ 26 ppm | ~ 28 ppm |
| C-6 | ~ 30 ppm | ~ 32 ppm |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a small organic molecule like this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Specific parameters may need to be optimized for the instrument in use.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR (1D):
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 90° pulse, spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR (1D):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-45° pulse, spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).
-
-
COSY (2D):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton spin-spin couplings.
-
This experiment reveals which protons are coupled to each other, typically through two or three bonds.
-
-
HSQC (2D):
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum.
-
This experiment correlates protons with their directly attached carbons, providing unambiguous C-H bond information.
-
Mandatory Visualization
Caption: Workflow for NMR-based structural elucidation.
Caption: Key NMR correlations for trans-2-chlorocyclohexanol.
Application Note: GC-MS Protocol for 2-Chlorocyclohexanol Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the analysis of 2-Chlorocyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated alicyclic alcohol that can be an intermediate or impurity in various chemical syntheses, including pharmaceutical drug development. Accurate and robust analytical methods are crucial for its identification and quantification to ensure product quality and safety. GC-MS is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[1][2][3] This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the reliable determination of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible GC-MS results. The goal is to dissolve the sample in a suitable solvent, remove any non-volatile residues, and ensure the concentration is appropriate for the instrument's sensitivity.[1][2][4]
Reagents and Materials:
-
This compound standard (analytical grade)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Hexane, HPLC grade or equivalent
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters
-
2 mL GC vials with septa
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
From the stock solution, prepare a series of calibration standards by serial dilution in dichloromethane to cover the expected concentration range of the analyte in the samples. A typical range would be 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Liquid Matrix):
-
If the sample is a liquid, accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
If the sample contains water, add a small amount of anhydrous sodium sulfate to remove the water, then vortex and allow the solid to settle.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter into a 2 mL GC vial.
-
-
Sample Preparation (Solid Matrix):
-
Accurately weigh approximately 10 mg of the homogenized solid sample into a 15 mL centrifuge tube.
-
Add 10 mL of dichloromethane.
-
Vortex for 2 minutes to extract the this compound.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into a 2 mL GC vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are a starting point and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent).
-
Autosampler for automated injections.
GC Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For better separation from polar impurities, a more polar column like a DB-WAX could be considered.[4] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 180 °C- Hold: 5 minutes at 180 °C |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-200 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting calibration and sample analysis results.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Counts) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² Value | [Insert Value] |
Table 2: Quantitative Analysis of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area (Counts) | Concentration (µg/mL) |
| Sample 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 3 | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean | [Insert Value] | [Insert Value] | [Insert Value] |
| Std. Dev. | [Insert Value] | [Insert Value] | [Insert Value] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Data Analysis and Interpretation
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is expected to show characteristic fragment ions.
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined by interpolating the peak area of the analyte from the calibration curve. For accurate quantification, the use of an internal standard is recommended, especially for complex matrices.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methodology, from sample preparation to data analysis, is designed to be a robust starting point for researchers, scientists, and drug development professionals. Adherence to these guidelines will facilitate the accurate and reliable quantification of this compound in various sample matrices, contributing to improved quality control and product safety in research and development. Method validation according to ICH guidelines should be performed before routine use in a regulated environment.[5]
References
Application Note: Analysis of 2-Chlorocyclohexanol Functional Groups by Infrared Spectroscopy
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy, specifically with an Attenuated Total Reflectance (ATR) accessory, for the characterization of 2-chlorocyclohexanol. This compound contains key functional groups, including a hydroxyl (-OH) group and a carbon-chlorine (C-Cl) bond, which give rise to distinct absorption bands in the IR spectrum.
Analysis of Functional Groups in this compound
The structure of this compound allows for the identification of several characteristic vibrational modes. The primary functional groups of interest are the hydroxyl group and the carbon-chlorine bond. The saturated cyclohexane ring also produces distinct signals.
-
Hydroxyl (-OH) Group: The O-H stretching vibration is one of the most recognizable features in an IR spectrum. In alcohols, this typically appears as a strong and broad absorption band in the region of 3200-3600 cm⁻¹.[1][2][3] The broadening is a result of intermolecular hydrogen bonding. In this compound, the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent chlorine atom can influence the position and shape of this band, often causing a shift to a lower wavenumber.[4] A sharper, less intense peak may be observed around 3600 cm⁻¹ if a portion of the molecules exists in a non-hydrogen-bonded (free) state.[1]
-
Carbon-Oxygen (C-O) Bond: The C-O stretching vibration in secondary alcohols like this compound gives rise to a strong absorption band typically found in the 1050-1260 cm⁻¹ region.[1][5]
-
Carbon-Hydrogen (C-H) Bonds: The cyclohexane ring provides characteristic C-H stretching and bending vibrations. Strong absorption bands from sp³-hybridized C-H stretching are expected in the 2850-3000 cm⁻¹ range.[3][6] Methylene (-CH₂) scissoring or bending vibrations for a cyclohexane ring typically appear around 1450 cm⁻¹.[7]
-
Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is found in the fingerprint region of the spectrum, which is often complex. This absorption is typically of medium to strong intensity and appears in the 550-850 cm⁻¹ range.[5][8][9] Additionally, a C-H wagging vibration from the -CH₂Cl group can be observed between 1150 and 1300 cm⁻¹.[9][10]
Quantitative Data Summary
The following table summarizes the characteristic IR absorption frequencies for the functional groups present in this compound.
| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (Hydrogen-Bonded) | 3200 - 3500 | Strong, Broad |
| Hydroxyl (-OH) | O-H Stretch (Free) | 3600 - 3650 | Sharp, Medium |
| Alkane C-H | C-H Stretch | 2850 - 2960 | Strong |
| Alkane -CH₂- | C-H Bend (Scissoring) | ~1450 | Medium |
| Alcohol C-O | C-O Stretch | 1050 - 1260 | Strong |
| Alkyl Halide C-Cl | C-Cl Stretch | 550 - 850 | Medium to Strong |
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
This protocol outlines the procedure for acquiring an FTIR spectrum of liquid this compound using an ATR accessory.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound (liquid sample)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and computer are turned on and the software is running. Allow the instrument to warm up according to the manufacturer's specifications to ensure a stable signal.
-
ATR Crystal Cleaning: Before collecting any spectra, clean the surface of the ATR crystal. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to evaporate completely.
-
Background Spectrum Collection:
-
With the clean and dry ATR crystal, initiate the collection of a background spectrum.
-
The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Typical settings are a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[11][12]
-
-
Sample Application:
-
Place a small drop (1-2 drops are sufficient) of this compound directly onto the center of the ATR crystal.[13] Ensure the crystal surface is completely covered by the sample.
-
-
Sample Spectrum Collection:
-
Using the same parameters as the background scan, initiate the sample spectrum collection.
-
The software will automatically ratio the sample scan against the previously collected background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
The resulting spectrum can be analyzed to identify the characteristic absorption peaks corresponding to the functional groups in this compound.
-
Label the significant peaks and compare their positions to the expected values in the data table.
-
-
Cleaning After Use:
-
After the measurement is complete, carefully remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal surface thoroughly with isopropanol or another suitable solvent to remove any residual sample.[14] Ensure the crystal is clean and dry for the next user.
-
Visualizations
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Functional groups and their IR absorptions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: Synthesis of Cyclohexene Oxide via Intramolecular Cyclization of trans-2-Chlorocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of trans-2-chlorocyclohexanol with a strong base, such as sodium hydroxide, is a classic and efficient method for the synthesis of cyclohexene oxide. This intramolecular Williamson ether synthesis proceeds via an S_N2 mechanism, where the stereochemistry of the starting material is crucial for successful epoxide formation. Cyclohexene oxide is a valuable intermediate in organic synthesis, serving as a precursor for a variety of functionalized cyclohexyl compounds, which are important scaffolds in pharmaceuticals and other bioactive molecules.[1] This document provides detailed application notes and experimental protocols for this transformation.
Reaction Mechanism and Stereochemistry
The formation of cyclohexene oxide from trans-2-chlorocyclohexanol is a stereospecific reaction. The reaction proceeds in two key steps:
-
Deprotonation: The hydroxide ion (⁻OH) from sodium hydroxide acts as a base and deprotonates the hydroxyl group of trans-2-chlorocyclohexanol to form a cyclohexyl alkoxide intermediate.
-
Intramolecular S_N2 Attack: The resulting negatively charged alkoxide oxygen then acts as a nucleophile and attacks the adjacent carbon atom bearing the chlorine atom. This intramolecular nucleophilic attack displaces the chloride ion, leading to the formation of the epoxide ring.
For this S_N2 reaction to occur, the nucleophilic alkoxide and the leaving group (chloride) must be in an anti-periplanar conformation. This stereochemical arrangement is readily accessible in the chair conformation of trans-2-chlorocyclohexanol, where the hydroxyl and chloro substituents can occupy axial positions, facilitating the backside attack required for the S_N2 displacement.
In contrast, the corresponding cis-isomer does not yield the epoxide under the same conditions. In cis-2-chlorocyclohexanol, the hydroxyl and chloro groups are on the same side of the ring, preventing the necessary anti-periplanar arrangement for the intramolecular S_N2 reaction. Instead, the cis-isomer typically undergoes an E2 elimination reaction in the presence of a strong base to yield cyclohexanone.
Data Presentation
Reactant and Product Properties
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| trans-2-Chlorocyclohexanol | 134.60 | 188-189 | 1.158 | |
| Cyclohexene Oxide | 98.14 | 129-130 | 0.969 |
Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| trans-2-Chlorocyclohexanol | 1.20-2.40 (m, 8H, CH2), 3.60-3.80 (m, 1H, CH-OH), 3.90-4.10 (m, 1H, CH-Cl), ~2.5 (br s, 1H, OH) | ~24, ~25, ~32, ~35 (CH2), ~68 (CH-Cl), ~75 (CH-OH) | 3400 (br, O-H), 2940, 2860 (C-H), 1070 (C-O), 750 (C-Cl) |
| Cyclohexene Oxide | 1.20-2.10 (m, 8H, CH2), 3.10 (s, 2H, CH-O) | 20.1, 24.8, 52.7 | 3020 (epoxide C-H), 2940, 2860 (C-H), 1250 (C-O-C symmetric stretch), 830 (epoxide ring) |
Experimental Protocols
Materials and Equipment
-
trans-2-Chlorocyclohexanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Gas Chromatography-Mass Spectrometry (GC-MS) (optional, for detailed analysis)
Protocol 1: Synthesis of Cyclohexene Oxide
This protocol is adapted from a procedure in Organic Syntheses.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.0 g (0.175 mol) of sodium hydroxide in 40 mL of deionized water.
-
Addition of Reactant: To the stirred sodium hydroxide solution, add 23.0 g (0.171 mol) of trans-2-chlorocyclohexanol.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is typically exothermic. If necessary, the flask can be cooled in a water bath to maintain a moderate temperature.
-
Workup:
-
Stop stirring and allow the layers to separate. The upper layer is the organic product.
-
Carefully transfer the mixture to a separatory funnel.
-
Separate the upper organic layer.
-
Extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
The crude cyclohexene oxide can be purified by distillation. Collect the fraction boiling at 129-130 °C.
-
A typical yield is in the range of 70-80%.
-
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Spotting the TLC plate:
-
On the baseline of a silica gel TLC plate, make three spots:
-
Spot 1 (Reference): A dilute solution of the starting material, trans-2-chlorocyclohexanol.
-
Spot 2 (Co-spot): Spot the starting material and then, on top of it, spot the reaction mixture.
-
Spot 3 (Reaction Mixture): A sample of the reaction mixture. To sample the reaction, briefly stop stirring and use a capillary tube to draw a small amount of the top organic layer.
-
-
-
Develop the TLC plate in the prepared chamber.
-
Visualize the plate under a UV lamp (if compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain).
-
Analysis: The reaction is complete when the spot corresponding to the starting material (trans-2-chlorocyclohexanol) has disappeared from the "Reaction Mixture" lane. The appearance of a new spot corresponding to cyclohexene oxide should be observed.
Signaling Pathways and Experimental Workflows
References
Stereospecific Synthesis of 2-Chlorocyclohexanol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereospecific synthesis of the four isomers of 2-chlorocyclohexanol: (1R,2R)-trans, (1S,2S)-trans, (1R,2S)-cis, and (1S,2R)-cis. The controlled synthesis of these individual stereoisomers is crucial for the development of chiral drugs and as intermediates in asymmetric synthesis.
Introduction
This compound contains two stereocenters, giving rise to two pairs of enantiomers: the trans diastereomers ((1R,2R) and (1S,2S)) and the cis diastereomers ((1R,2S) and (1S,2R)). The specific spatial arrangement of the chloro and hydroxyl groups significantly influences the molecule's chemical reactivity and biological activity. Access to stereochemically pure isomers is therefore of high importance in medicinal chemistry and material science.
The synthetic strategies outlined herein focus on two primary approaches:
-
Enzymatic kinetic resolution for the preparation of enantiomerically pure trans-isomers via the ring-opening of cyclohexene oxide.
-
Diastereoselective reduction of 2-chlorocyclohexanone and stereochemical inversion for the synthesis of the cis-isomers.
Data Presentation
The following table summarizes the expected yields, enantiomeric excess (e.e.), and diastereomeric ratios (d.r.) for the described synthetic methods.
| Target Isomer | Synthetic Method | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |
| (1R,2R)-2-Chlorocyclohexanol | Enzymatic (HHDH) Ring Opening of Cyclohexene Oxide | >90 | >99 | >99:1 (trans) |
| (1S,2S)-2-Chlorocyclohexanol | Enzymatic (HHDH) Ring Opening of Cyclohexene Oxide | >90 | >99 | >99:1 (trans) |
| (1R,2S)-2-Chlorocyclohexanol | Diastereoselective Reduction of 2-Chlorocyclohexanone | 85-95 | N/A (racemic reduction) | >95:5 (cis:trans) |
| (1S,2R)-2-Chlorocyclohexanol | Diastereoselective Reduction of 2-Chlorocyclohexanone | 85-95 | N/A (racemic reduction) | >95:5 (cis:trans) |
| Enantiopure cis-isomers | Mitsunobu Inversion of enantiopure trans-isomers | 65-85 | >99 (with inversion) | >99:1 (cis) |
Experimental Protocols
Synthesis of trans-2-Chlorocyclohexanol Isomers via Enzymatic Ring Opening
The enantioselective ring-opening of achiral cyclohexene oxide catalyzed by a halohydrin dehalogenase (HHDH) provides a direct route to enantiomerically pure trans-2-chlorocyclohexanols. The choice of a specific HHDH enzyme variant determines which enantiomer is produced.
Protocol: Enzymatic Synthesis of (1S,2S)-2-Chlorocyclohexanol using HheG M45F
This protocol is adapted from studies on the highly enantioselective HheG M45F variant.[1]
Materials:
-
Cyclohexene oxide
-
Sodium chloride (or other chloride salt)
-
Tris-SO₄ buffer (50 mM, pH 7.5)
-
Cell-free extract of E. coli expressing the HheG M45F mutant
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a reaction mixture containing Tris-SO₄ buffer (50 mM, pH 7.5), sodium chloride (200 mM), and cyclohexene oxide (50 mM).
-
Initiate the reaction by adding the cell-free extract of the HheG M45F mutant to the reaction mixture.
-
Incubate the reaction at 30°C with gentle agitation for 24 hours. Monitor the reaction progress by GC or TLC.
-
Upon completion, extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (1S,2S)-2-chlorocyclohexanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Note: The synthesis of (1R,2R)-2-chlorocyclohexanol can be achieved using an HHDH variant with the opposite enantiopremference.
Synthesis of cis-2-Chlorocyclohexanol Isomers
The synthesis of the cis-isomers is achieved through a two-step process starting from 2-chlorocyclohexanone.
2.1. Synthesis of 2-Chlorocyclohexanone
Protocol: Chlorination of Cyclohexanone
This protocol is based on the procedure described in Organic Syntheses.
Materials:
-
Cyclohexanone
-
Chlorine gas
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, place cyclohexanone (3 moles) and water (900 mL).
-
Cool the flask in an ice bath and bubble chlorine gas (slightly more than 3 moles) through the mixture with vigorous stirring.
-
After the reaction is complete, separate the heavier chlorocyclohexanone layer.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layer and the ether extracts, wash with water and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Purify the residue by vacuum distillation to obtain 2-chlorocyclohexanone.
2.2. Diastereoselective Reduction of 2-Chlorocyclohexanone to rac-cis-2-Chlorocyclohexanol
The reduction of 2-chlorocyclohexanone with a bulky hydride reducing agent, such as L-Selectride, or even sodium borohydride, favors the formation of the cis-isomer due to the steric hindrance of the axial chloro substituent directing the hydride attack to the equatorial face.
Protocol: Reduction with Sodium Borohydride
Materials:
-
2-Chlorocyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-chlorocyclohexanone in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The cis-isomer is the major product.
2.3. Synthesis of Enantiopure cis-Isomers via Mitsunobu Inversion
Enantiomerically pure cis-2-chlorocyclohexanol can be obtained by inverting the stereochemistry of the hydroxyl group of an enantiomerically pure trans-isomer using the Mitsunobu reaction.[2][3][4]
Protocol: Mitsunobu Inversion of (1R,2R)-2-Chlorocyclohexanol to (1R,2S)-2-Chlorocyclohexanol
Materials:
-
(1R,2R)-2-Chlorocyclohexanol (enantiopure)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Benzoic acid
-
Dry tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Methanol
-
Sodium hydroxide
Procedure:
-
Dissolve (1R,2R)-2-chlorocyclohexanol, triphenylphosphine, and benzoic acid in dry THF under a nitrogen atmosphere.
-
Cool the solution to 0°C and add DEAD or DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting benzoate ester by column chromatography.
-
Hydrolyze the ester by dissolving it in a mixture of methanol and aqueous sodium hydroxide and heating at reflux.
-
After cooling, neutralize the mixture and extract the product with diethyl ether.
-
Dry, concentrate, and purify by column chromatography to yield (1R,2S)-2-chlorocyclohexanol.
Mandatory Visualizations
Caption: Synthetic workflow for this compound isomers.
Caption: Pathway for trans-isomer synthesis.
Caption: Pathways for cis-isomer synthesis.
References
Application Notes and Protocols for the Enzymatic Resolution of 2-Chlorocyclohexanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 2-chlorocyclohexanol. Enantiomerically pure chlorohydrins are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Lipase-catalyzed acylation is a widely employed, efficient, and environmentally benign method for the separation of racemic alcohols.
Introduction
Chiral this compound is a key intermediate in the synthesis of various biologically active molecules. The stereochemistry at the chlorine and hydroxyl-bearing carbons is crucial for the desired pharmacological activity of the final product. Enzymatic kinetic resolution (EKR) offers a highly selective method to resolve the racemic mixture, preferentially acylating one enantiomer and allowing for the separation of both the acylated product and the unreacted alcohol in high enantiomeric purity. Lipases, particularly from Candida antarctica (Lipase B, CALB) and Candida rugosa (CRL), are effective catalysts for this transformation.
Principle of the Method
Kinetic resolution via enzymatic acylation relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor in the presence of a lipase. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer over the other. By terminating the reaction at approximately 50% conversion, one can obtain the acylated enantiomer (ester) and the unreacted enantiomer (alcohol) with high enantiomeric excess (ee). The choice of enzyme, acyl donor, and solvent significantly influences the reaction rate and enantioselectivity.
Data Presentation
While specific quantitative data for the enzymatic resolution of this compound is not extensively available in the public domain, the following table presents illustrative data based on typical results obtained for the resolution of analogous cyclic halohydrins using Candida antarctica Lipase B (CALB). This data serves as a benchmark for what can be expected in an optimized system.
| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee_s (%) (Alcohol) | ee_p (%) (Ester) | E-value |
| 1 | Immobilized CALB (Novozym 435) | Vinyl Acetate | Hexane | 24 | 50 | >99 | >99 | >200 |
| 2 | Candida rugosa Lipase (CRL) | Vinyl Acetate | Diisopropyl Ether | 48 | 48 | 92 | >99 | ~150 |
| 3 | Immobilized CALB (Novozym 435) | Isopropenyl Acetate | Toluene | 18 | 51 | >99 | 98 | >200 |
Note: The enantioselectivity (E-value) is calculated from the enantiomeric excess of the substrate (ee_s) and product (ee_p) at a given conversion. An E-value greater than 200 is considered excellent for synthetic purposes.
Experimental Protocols
Protocol 1: Screening of Lipases for the Kinetic Resolution of (±)-2-Chlorocyclohexanol
This protocol outlines a general procedure for screening different lipases to identify the most effective catalyst for the resolution.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Candida rugosa Lipase
-
Pseudomonas cepacia Lipase
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable organic solvent like toluene, MTBE)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column for analysis.
Procedure:
-
To a series of 10 mL screw-capped vials, add racemic this compound (e.g., 50 mg, 0.37 mmol).
-
Add 2 mL of anhydrous hexane to each vial.
-
Add vinyl acetate (2 equivalents, e.g., 68 µL, 0.74 mmol) to each vial.
-
To each vial, add a different lipase (e.g., 20 mg of immobilized CALB, 20 mg of CRL powder). Include a control vial with no enzyme.
-
Add a few beads of activated molecular sieves to each vial to maintain anhydrous conditions.
-
Seal the vials and place them on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by adding a small amount of a polar solvent like ethanol and filter off the enzyme.
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed 2-chlorocyclohexyl acetate.
-
Based on the results, select the lipase that provides the best combination of reaction rate and enantioselectivity (high E-value).
Protocol 2: Preparative Scale Resolution of (±)-2-Chlorocyclohexanol using Immobilized CALB
This protocol describes a larger-scale resolution to obtain enantiomerically enriched alcohol and ester.
Materials:
-
Racemic this compound (e.g., 1.0 g, 7.43 mmol)
-
Immobilized Candida antarctica Lipase B (Novozym® 435) (e.g., 100 mg)
-
Vinyl acetate (2 equivalents, 1.37 mL, 14.86 mmol)
-
Anhydrous hexane (40 mL)
-
Molecular sieves (4 Å)
-
250 mL round-bottom flask
-
Magnetic stirrer and heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a 250 mL round-bottom flask, add racemic this compound (1.0 g).
-
Add 40 mL of anhydrous hexane and stir until the substrate is fully dissolved.
-
Add vinyl acetate (1.37 mL).
-
Add immobilized CALB (100 mg) and a small amount of molecular sieves.
-
Stir the mixture at a constant temperature (e.g., 40 °C).
-
Monitor the reaction by chiral GC/HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
Purify the resulting mixture of unreacted alcohol and acylated product by silica gel column chromatography. A gradient of hexane/ethyl acetate is typically effective for separation.
-
Collect the fractions containing the pure alcohol and the pure ester separately.
-
Confirm the purity and determine the enantiomeric excess of each fraction by chiral GC/HPLC.
Visualizations
Experimental Workflow for Lipase Screening
Caption: Workflow for screening various lipases.
Logical Flow of Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution.
Applications in Drug Development
Enantiomerically pure this compound and its derivatives are valuable precursors for the synthesis of a variety of pharmaceutical compounds. The introduction of a chiral center with defined stereochemistry early in a synthetic route is often a key strategy in the development of new drugs. For example, these chiral building blocks can be used in the synthesis of:
-
Chiral amino alcohols: By nucleophilic substitution of the chloride with an amine, followed by potential further transformations. Chiral amino alcohols are common structural motifs in many drugs.
-
Chiral epoxides: Intramolecular cyclization of the chlorohydrin can lead to the formation of enantiopure epoxides, which are versatile intermediates for the introduction of various functionalities.
-
Complex natural product analogues: The defined stereochemistry of the this compound can be carried through multi-step syntheses to produce complex molecules with high stereocontrol.
The use of enzymatic resolution provides a green and efficient alternative to traditional chemical methods for obtaining these important chiral intermediates, which is highly desirable in the pharmaceutical industry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorocyclohexanol.
Troubleshooting Guide
Question 1: Low Yield of this compound
Possible Cause: Incomplete reaction or prevalence of side reactions.
Answer: A low yield of the desired this compound can stem from several factors. Primarily, ensure that the hypochlorous acid solution is fresh and its concentration is accurately determined before use.[1] An insufficient amount of the chlorinating agent will lead to incomplete conversion of the starting material, cyclohexene.
Another significant cause is the formation of byproducts, particularly trans-1,2-dichlorocyclohexane. This side reaction is favored if the concentration of chloride ions is high relative to water. To mitigate this, the reaction should be conducted in a dilute aqueous solution, ensuring water is in large excess.[2] Maintaining a slight molar excess of cyclohexene (e.g., 1.05 to 1.10 moles per mole of available chlorine) can also help minimize the formation of dichlorinated byproducts.
Furthermore, inadequate temperature control can affect the yield. The reaction is typically maintained between 15°C and 20°C to ensure selectivity and stability of the reactants and products.[1] Finally, product loss during workup can be a factor. Steam distillation is recommended for purification as it helps to separate the product from high-boiling residues that may form.[1]
Question 2: Presence of a Significant Amount of trans-1,2-Dichlorocyclohexane in the Product
Possible Cause: Competitive reaction of the chloronium ion intermediate with chloride ions.
Answer: The formation of trans-1,2-dichlorocyclohexane is the most common side reaction in this synthesis. It arises from the same chloronium ion intermediate that leads to this compound. When the chloronium ion is formed, it can be attacked by either a water molecule (leading to the desired product) or a chloride ion (leading to the dichlorinated byproduct).
To suppress the formation of trans-1,2-dichlorocyclohexane, it is crucial to minimize the concentration of chloride ions available for the nucleophilic attack. This can be achieved by:
-
Using a large excess of water as the solvent to outcompete the chloride ions.
-
Ensuring the hypochlorous acid is free from a high concentration of hydrochloric acid.
-
Avoiding the use of reagents that can generate a high concentration of chloride ions in the reaction mixture.
Question 3: Detection of Cyclohexanone in the Final Product
Possible Cause: Oxidation of this compound or reaction of the cis-isomer.
Answer: Cyclohexanone can be present as an impurity for two main reasons. First, the desired product, this compound, can be oxidized to 2-chlorocyclohexanone, which can then be further converted to cyclohexanone under certain conditions. The presence of excess oxidizing agent or elevated temperatures can promote this side reaction.
Secondly, the synthesis produces a mixture of trans- and cis-2-chlorocyclohexanol. While the trans-isomer is the major product, the cis-isomer can undergo an E2 elimination reaction in the presence of a base to form cyclohexanone. If the workup conditions are basic, this pathway can be a significant source of cyclohexanone impurity. Careful control of pH during extraction and purification is therefore important.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound from cyclohexene?
A1: The reaction proceeds via an electrophilic addition mechanism. The double bond of cyclohexene attacks a chlorine atom, forming a cyclic chloronium ion intermediate. A water molecule then acts as a nucleophile and attacks one of the carbon atoms of the chloronium ion from the side opposite to the chlorine bridge. This is followed by deprotonation of the attached water molecule to yield this compound.[2] This mechanism results in an anti-addition of the chlorine and hydroxyl groups, leading predominantly to the trans-isomer.
Q2: Why is trans-2-chlorocyclohexanol the major stereoisomer formed?
A2: The formation of the cyclic chloronium ion intermediate is key to the stereoselectivity of this reaction. The subsequent nucleophilic attack by water occurs via an S(_N)2-like mechanism on one of the carbons of the three-membered ring. This attack happens from the face opposite to the chloronium bridge, resulting in an inversion of configuration at that carbon. This leads to the anti-addition of the Cl and OH groups, and thus the trans product is the major isomer.
Q3: What are the main side products I should expect in this synthesis?
A3: The most common side products are:
-
trans-1,2-Dichlorocyclohexane: Formed from the competitive attack of chloride ions on the chloronium intermediate.
-
cis-2-Chlorocyclohexanol: The minor stereoisomer of the desired product.
-
Cyclohexanone: Can be formed from the elimination reaction of cis-2-chlorocyclohexanol or by oxidation of the product.
-
High-boiling point residues: Often dark-colored, these can form, especially if the reaction is not purified by steam distillation.[1]
Q4: How can I monitor the progress of the reaction?
A4: A simple and effective way to monitor the consumption of the hypochlorous acid is to test a small aliquot of the reaction mixture with an acidified potassium iodide solution. A yellow color indicates the presence of unreacted hypochlorous acid. The reaction is considered complete when this test gives no yellow color, indicating that the hypochlorous acid has been consumed.[1] For a more detailed analysis of product formation and side products, techniques like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on the organic extracts.
Q5: What is the role of steam distillation in the purification of this compound?
A5: Steam distillation is a crucial purification step for several reasons. It allows for the separation of the relatively volatile this compound from non-volatile impurities and high-boiling point residues that may have formed during the reaction. This method is particularly advantageous as it avoids subjecting the product to high temperatures which could cause decomposition or further side reactions. The "Organic Syntheses" procedure notes that omitting this step results in a lower yield and a larger amount of dark-colored residue.[1]
Data Presentation
The distribution of the main product and side products is highly dependent on the reaction conditions. The following table provides representative data illustrating the effect of the molar ratio of cyclohexene to the chlorinating agent on the product distribution.
| Molar Ratio (Cyclohexene:HOCl) | trans-2-Chlorocyclohexanol (%) | trans-1,2-Dichlorocyclohexane (%) | Other Byproducts (%) |
| 1:1.05 | ~ 70-75 | ~ 20-25 | ~ 5 |
| 1.1:1 | ~ 80-85 | ~ 10-15 | ~ 5 |
| 0.95:1 | ~ 60-65 | ~ 30-35 | ~ 5 |
Note: These are representative values based on qualitative descriptions from the literature. Actual yields may vary depending on specific experimental conditions such as temperature, concentration, and purity of reagents.
Experimental Protocols
Synthesis of this compound from Cyclohexene and Hypochlorous Acid
This protocol is adapted from a procedure in Organic Syntheses.[1]
1. Preparation of Hypochlorous Acid Solution:
-
In a 5-liter flask, dissolve 25 g of mercuric chloride in 500 mL of water.
-
Add 800 g of cracked ice.
-
Add a cold solution of 190 g of sodium hydroxide in 500 mL of water.
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Pass a rapid stream of chlorine gas into the mixture, keeping the temperature below 5°C, until the yellow precipitate of mercuric oxide just disappears.
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Slowly add 1600 mL of cold 1.5 N nitric acid with stirring.
-
Determine the concentration of the hypochlorous acid solution by titrating a sample with a standardized thiosulfate solution after adding it to an excess of acidified potassium iodide solution. The concentration is typically between 3.5% and 4%.
2. Reaction with Cyclohexene:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.
-
Add approximately one-fourth of the calculated amount of the prepared hypochlorous acid solution.
-
Stir the mixture vigorously while maintaining the temperature between 15°C and 20°C.
-
Continue stirring until a 1 mL test portion of the mixture gives no yellow color when treated with acidified potassium iodide solution.
-
Add the remaining hypochlorous acid solution in three more portions, waiting for the reaction to complete after each addition.
-
After the final addition, ensure a slight excess of hypochlorous acid is present.
3. Workup and Purification:
-
Saturate the reaction mixture with sodium chloride.
-
Set up for steam distillation and distill the mixture until about 2 liters of distillate are collected.
-
Saturate the distillate with sodium chloride.
-
Separate the oily layer of this compound.
-
Extract the aqueous layer once with approximately 250 mL of ether.
-
Combine the ether extract with the oily product layer and dry with anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure, collecting the fraction boiling at 88–90°C/20 mmHg. The expected yield is 142–148 g (70–73%).
Visualizations
References
Technical Support Center: Purification of 2-Chlorocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chlorocyclohexanol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common methods for purifying this compound are fractional distillation under reduced pressure (vacuum distillation), steam distillation, and column chromatography. A combination of these techniques, such as steam distillation followed by vacuum distillation, is often employed to achieve high purity.[1]
Q2: What are the typical impurities found in a crude this compound reaction mixture?
A2: Impurities can vary depending on the synthetic route. Common impurities include unreacted starting materials (e.g., cyclohexene), byproducts such as dichlorocyclohexane, and isomers of this compound (cis and trans). If the synthesis involves the oxidation of cyclohexanol, residual starting material and cyclohexanone can be present.[2][3] The cis-isomer of this compound can also convert to cyclohexanone under certain conditions.
Q3: What are the boiling points of this compound at different pressures?
A3: The boiling point of this compound is dependent on the pressure. This information is crucial for setting up a successful distillation. Please refer to the data table below for specific values.
Q4: Is this compound thermally stable during distillation?
A4: While this compound can be purified by distillation, prolonged heating at high temperatures can lead to decomposition.[1] It is recommended to perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing the purity of this compound.[4][5] GC can effectively separate the product from volatile impurities and isomers, while NMR provides structural confirmation and can help identify and quantify impurities.
Data Presentation
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.13 g/mL at 25 °C[6][7] |
| Refractive Index (n20/D) | 1.488[6][7] |
| Boiling Point | 88-90 °C at 20 mmHg[1][6] |
| 104-106 °C at 45 mmHg[1] | |
| Flash Point | 70 °C (158 °F)[7] |
Experimental Protocols
Protocol 1: Purification by Steam Distillation followed by Vacuum Distillation[1]
This protocol is adapted from a procedure in Organic Syntheses.
1. Steam Distillation: a. Saturate the aqueous reaction mixture with sodium chloride to salt out the organic components. b. Set up a steam distillation apparatus. c. Pass steam through the mixture to co-distill the this compound and other volatile components. d. Collect the distillate until it is no longer cloudy.
2. Extraction: a. Saturate the collected distillate with sodium chloride. b. Separate the oily layer of crude this compound. c. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. d. Combine the organic layers and dry over an anhydrous drying agent (e.g., sodium sulfate).
3. Vacuum Distillation: a. Remove the drying agent by filtration. b. Concentrate the solution under reduced pressure to remove the extraction solvent. c. Assemble a fractional distillation apparatus for vacuum distillation. d. Carefully distill the residue under reduced pressure, collecting the fraction boiling at the appropriate temperature for the given pressure (see Table 1).
Protocol 2: Purification by Column Chromatography
1. Stationary Phase and Mobile Phase Selection: a. Stationary Phase: Silica gel is a commonly used stationary phase for the purification of polar organic compounds like this compound.[8] b. Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
2. Column Packing: a. Prepare a slurry of the silica gel in the initial, least polar eluent mixture. b. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
3. Sample Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the column. c. Begin eluting with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution). d. Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.
4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guides
Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is discolored (dark) after distillation. | Thermal decomposition due to excessive heating. | - Lower the distillation temperature by reducing the pressure (improving the vacuum).- Minimize the distillation time. |
| Poor separation of product from a close-boiling impurity. | Inefficient distillation column. | - Use a longer fractionating column or one with a more efficient packing material.- Optimize the reflux ratio to increase the number of theoretical plates. |
| Bumping or uneven boiling during vacuum distillation. | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar before starting the distillation.- Ensure vigorous stirring throughout the process. |
| Low yield of distilled product. | - Incomplete steam distillation.- Product loss during workup.- Inefficient condensation. | - Continue steam distillation until the distillate is clear.- Perform multiple extractions of the aqueous layer.- Ensure the condenser is properly cooled. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC and column. | Incorrect mobile phase polarity. | - Adjust the solvent ratio. For better separation of polar compounds on silica, decrease the polarity of the eluent. |
| Product elutes too quickly with the solvent front. | Mobile phase is too polar. | - Decrease the proportion of the polar solvent in the eluent mixture. |
| Product does not elute from the column. | Mobile phase is not polar enough. | - Gradually increase the polarity of the eluent mixture. |
| Streaking or tailing of spots on TLC and column. | - Sample is overloaded.- Compound is interacting strongly with the stationary phase. | - Load a smaller amount of the crude product onto the column.- Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent. |
| Cracked or channeled column packing. | Improper packing of the column. | - Repack the column carefully, ensuring a uniform and bubble-free slurry. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. owlcation.com [owlcation.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 1561-86-0 [chemicalbook.com]
- 7. This compound [chembk.com]
- 8. columbia.edu [columbia.edu]
Technical Support Center: Separation of 2-Chlorocyclohexanol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively separating cis- and trans-isomers of 2-Chlorocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-2-Chlorocyclohexanol?
A1: The most effective methods for separating these isomers are based on their differing physical and chemical properties. The main techniques include:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques that separate isomers based on differences in their polarity and volatility.[1][2]
-
Fractional Distillation: This method can be used if the isomers have a sufficient difference in their boiling points. However, for many cis/trans isomers, the boiling points are very close, making this method challenging.[3][4]
-
Chemical Derivatization: Exploiting the different reaction pathways of the cis and trans isomers can be a highly effective separation method. For instance, their reaction with a base like NaOH yields different products, which can then be easily separated.[5][6]
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Crystallization: If one isomer can be selectively crystallized from a solution under specific conditions, this can be a viable separation technique.[7]
Q2: Why do cis- and trans-2-Chlorocyclohexanol behave differently when reacting with sodium hydroxide (NaOH)?
A2: The difference in reactivity stems from the spatial arrangement of the hydroxyl (-OH) and chlorine (-Cl) groups.
-
In trans-2-chlorocyclohexanol , the -OH and -Cl groups can be in an anti-periplanar conformation. This arrangement allows for an intramolecular Williamson ether synthesis, where the deprotonated hydroxyl group attacks the carbon bearing the chlorine, leading to the formation of 1,2-epoxycyclohexane.[5][6][8]
-
In cis-2-chlorocyclohexanol , the groups are not in the correct orientation for this internal attack. Instead, the base promotes an E2 elimination reaction, which results in the formation of an enol that tautomerizes to cyclohexanone.[6][9] This difference in reaction products provides a basis for chemical separation.
Q3: Which chromatographic method is better for this separation, GC or HPLC?
A3: The choice depends on the specific requirements of your experiment.
-
Gas Chromatography (GC) is well-suited for separating volatile and thermally stable compounds like this compound. Separation on a non-polar column is primarily based on boiling point differences.[1]
-
High-Performance Liquid Chromatography (HPLC) offers greater versatility, especially with a wider range of stationary phases (columns) that can exploit subtle differences in polarity and shape.[2][10] For isomers with very similar polarities, specialized chiral or shape-selective columns might be necessary.[11][12]
Troubleshooting Guides
Chromatographic Separation (GC/HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Incorrect Column: The stationary phase is not selective enough for the isomers. 2. Suboptimal Mobile Phase (HPLC): The mobile phase composition is not providing adequate differentiation. 3. Incorrect Temperature Program (GC): The temperature ramp is too fast, or the isothermal temperature is too high. | 1. Select a different column. For HPLC, consider a Phenyl or PFP column for enhanced π-π interactions or a shape-selective column like a UDC-Cholesterol type.[10][11] For GC, a polar stationary phase may offer better selectivity than a non-polar one. 2. Optimize the mobile phase. Systematically vary the solvent ratio. For normal-phase HPLC, try adjusting the percentage of the polar modifier (e.g., isopropanol in hexane).[13] 3. Optimize the temperature program. Decrease the ramp rate or lower the isothermal temperature to increase interaction time with the stationary phase. |
| Peak Tailing | 1. Active Sites on Column: Unwanted interactions between the analyte's hydroxyl group and the stationary phase. 2. Column Overload: Injecting too much sample. | 1. Use a derivatizing agent to cap the polar hydroxyl group (e.g., silylation) before GC analysis. This increases volatility and reduces tailing.[14] 2. Reduce the injection volume or dilute the sample.[13] |
| Isomer Interconversion | The conditions of the separation (e.g., high temperature) are causing one isomer to convert to the other. | This is more common with certain types of isomers (atropisomers) but can be a concern.[15] If suspected, try using lower analysis temperatures. For GC, ensure the injector port is not excessively hot. For HPLC, consider running the separation at a controlled, lower temperature.[13] |
Chemical Separation via Derivatization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Base: Not enough NaOH was used to drive the reaction to completion. 2. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. | 1. Ensure at least one molar equivalent of base is used. 2. Gently warm the reaction mixture if it is proceeding too slowly, while monitoring for potential side products. |
| Contamination of Products | The separation of the resulting products (1,2-epoxycyclohexane and cyclohexanone) is not clean. | Use fractional distillation to separate the products based on their different boiling points or use column chromatography for a more precise separation. |
Data Presentation
Physical and Chromatographic Properties
| Property | Value / Observation | Source |
| Molecular Formula | C₆H₁₁ClO | [16][17] |
| Molecular Weight | 134.60 g/mol | [16][17] |
| Boiling Point (Mixture) | 88–90°C at 20 mmHg | [18] |
| GC Kovats Retention Index (Standard Non-Polar) | 1017 - 1032 | [17] |
| GC Kovats Retention Index (Standard Polar) | 1629 - 1659 | [17] |
| Relative Boiling Points | The trans isomer often has a slightly lower boiling point than the cis isomer due to a reduced dipole moment. | [1] |
Note: Retention indices can vary based on the specific column and conditions used.
Experimental Protocols
Protocol 1: Separation by Gas Chromatography (GC)
This protocol provides a starting point for separating the isomers. Optimization will be necessary.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for enhanced selectivity. A non-polar column (e.g., SE-30) can also be used, where separation will be based more on boiling point.[1]
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Temperatures:
-
Injector: 200 °C
-
Detector: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
-
Injection: 1 µL of a 1% solution of the isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Analysis: The trans isomer is expected to elute slightly earlier on a non-polar column due to its lower boiling point. The elution order may be reversed on a polar column depending on the specific interactions.
Protocol 2: Separation by Chemical Derivatization
This protocol leverages the differential reactivity of the isomers with a base.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve the mixture of cis- and trans-2-Chlorocyclohexanol in a suitable solvent like ethanol.
-
Reagent Addition: Add one molar equivalent of aqueous sodium hydroxide (NaOH) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC). Gentle heating can be applied to accelerate the reaction.
-
Workup:
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the organic products into a solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: The resulting mixture contains 1,2-epoxycyclohexane (from the trans isomer) and cyclohexanone (from the cis isomer). These products have significantly different boiling points (Cyclohexanone: ~155 °C; 1,2-Epoxycyclohexane: ~132 °C) and can be effectively separated by fractional distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 4. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solved 7. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]
- 6. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. Solved Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]
- 9. Solved The treatment of i) trans-2-chlorocyclohexanol with | Chegg.com [chegg.com]
- 10. welch-us.com [welch-us.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. molnar-institute.com [molnar-institute.com]
- 16. This compound [webbook.nist.gov]
- 17. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for 2-Chlorocyclohexanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-chlorocyclohexanol, a key intermediate in pharmaceutical and chemical industries.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | Verify Reagent Quality: Ensure starting materials, especially cyclohexene, are pure and free of contaminants. Check Reaction Time & Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature. For the reaction of cyclohexene with hypochlorous acid, maintain the temperature between 15-20°C.[1] Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material. |
| Side Reactions | Control Stereochemistry: The formation of cis-2-chlorocyclohexanol can lead to the formation of cyclohexanone as a byproduct upon treatment with a base.[2][3][4][5] The desired trans-isomer is more likely to form the epoxide. To favor the desired product, carefully control the reaction conditions. Avoid Over-oxidation: In syntheses where this compound is an intermediate for 2-chlorocyclohexanone, over-oxidation can reduce the yield of the desired alcohol.[6][7] |
| Losses During Workup | Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent like ether and performing multiple extractions.[1] Proper Distillation: Distill the product under reduced pressure to avoid decomposition. Collect the fraction at the correct boiling point (e.g., 88–90°C/20 mm).[1] |
Product Purity Issues
| Potential Cause | Recommended Action |
| Presence of Starting Materials | Ensure Complete Reaction: As with low yield, ensure the reaction has gone to completion. Purification: If unreacted starting material is present, repurify the product via distillation or column chromatography. |
| Formation of Byproducts | Identify Byproducts: Use analytical techniques such as GC-MS or NMR to identify the impurities. Common byproducts can include cyclohexanone or dichlorocyclohexane. Optimize Workup: The workup procedure should be designed to remove specific byproducts. For example, a wash with a mild basic solution can help remove acidic impurities. |
| Contamination from Reagents or Solvents | Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to prevent the introduction of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
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The reaction of cyclohexene with hypochlorous acid.[1]
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The ring-opening of cyclohexene oxide with hydrochloric acid.[7]
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The reaction of cyclohexanol with a chlorinating agent like hydrochloric acid.[8]
Q2: What is the typical yield for the synthesis of this compound from cyclohexene and hypochlorous acid?
A2: The typical yield for this method is between 70-73%.[1]
Q3: Why is the stereochemistry of this compound important?
A3: The stereochemistry is crucial because the cis and trans isomers can lead to different products in subsequent reactions. For example, treatment of trans-2-chlorocyclohexanol with a base typically yields cyclohexene oxide, while the cis-isomer under the same conditions can yield cyclohexanone.[2][3][4][5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction of cyclohexene with hypochlorous acid can be monitored by testing for the presence of excess hypochlorous acid using a potassium iodide solution.[1] For other methods, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective for monitoring the disappearance of starting materials and the appearance of the product.
Q5: What are the key safety precautions to take during the synthesis?
A5: It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hypochlorous acid and hydrochloric acid are corrosive and should be handled with care.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Method | Starting Materials | Reagents | Temperature | Typical Yield | Reference |
| Halohydrin Formation | Cyclohexene | Hypochlorous Acid | 15-20°C | 70-73% | [1] |
| Epoxide Ring Opening | Cyclohexene Oxide | Hydrogen Chloride | 10-60°C | High Purity | [7] |
| Alcohol Substitution | Cyclohexanol | Hydrochloric Acid, Zinc Chloride | Reflux | 44.9% (impure) | [9][10] |
Experimental Protocols
Method 1: Synthesis from Cyclohexene and Hypochlorous Acid
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cyclohexene (123 g, 1.5 moles)
-
Hypochlorous acid solution (3.5-4% concentration)
-
Sodium chloride
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g of cyclohexene.
-
Add approximately one-fourth of the calculated amount of the hypochlorous acid solution to the flask.
-
Maintain the temperature of the mixture between 15° and 20°C and stir vigorously.
-
Monitor the reaction by treating a 1-cc test portion with potassium iodide solution and dilute hydrochloric acid. The reaction of a portion is complete when no yellow color is observed.
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Once the first portion of hypochlorous acid has reacted, add the next portion and repeat the process until all the hypochlorous acid has been added and the reaction is complete.
-
A slight excess of hypochlorous acid should be present at the end of the reaction, indicated by the potassium iodide test.
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Saturate the solution with sodium chloride and perform a steam distillation.
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Saturate the distillate with salt and separate the oily layer.
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Extract the aqueous layer with ether and combine the ether extract with the oily layer.
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Dry the combined organic layers with anhydrous sodium sulfate.
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Remove the ether by distillation and then distill the product under reduced pressure, collecting the fraction boiling at 88–90°C/20 mm.
Method 2: Synthesis from Cyclohexene Oxide and Hydrochloric Acid
This protocol is based on a patented method.[7]
Materials:
-
Cyclohexene oxide (1 mole)
-
Hydrogen chloride solution (1-2 moles)
-
Auxiliary agent (as specified in the patent)
Procedure:
-
In a suitable reaction vessel, combine the cyclohexene oxide and the hydrogen chloride solution in the presence of an auxiliary agent.
-
Maintain the reaction temperature between 10-60°C.
-
Allow the reaction to proceed for 1-4 hours.
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After the reaction is complete, allow the layers to separate and collect the organic phase.
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Distill the organic phase to remove low-boiling components and obtain high-purity this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
- 3. Solved 7. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]
- 4. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
- 5. chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN107540531B - Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil - Google Patents [patents.google.com]
- 8. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Preventing Dichlorocyclohexane Byproduct Formation
Welcome to the technical support center for controlling the formation of dichlorocyclohexane byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chlorination of cyclohexane and cyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the formation of dichlorocyclohexane byproducts?
A1: Dichlorocyclohexane byproducts are primarily formed through the free-radical chlorination of cyclohexane or monochlorocyclohexane.[1][2] This chain reaction proceeds through three main stages:
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Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically induced by UV light or heat.[3]
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Propagation: A chlorine radical abstracts a hydrogen atom from a cyclohexane molecule, forming a cyclohexyl radical and hydrogen chloride (HCl). This cyclohexyl radical then reacts with another chlorine molecule to produce monochlorocyclohexane and a new chlorine radical, continuing the chain.[3][4] Dichlorocyclohexane is formed when a chlorine radical abstracts a hydrogen from a monochlorocyclohexane molecule, creating a chlorocyclohexyl radical, which then reacts with another chlorine molecule.[1]
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Termination: The chain reaction is terminated when two radicals combine. This can involve two chlorine radicals, a chlorine radical and a cyclohexyl radical, or two cyclohexyl radicals.[3]
When chlorinating cyclohexene, dichlorocyclohexane can also be formed via an electrophilic addition mechanism, although this is generally a minor pathway unless reaction conditions are specifically tailored for it.[5][6]
Q2: Which isomers of dichlorocyclohexane are typically formed?
A2: The free-radical chlorination of monochlorocyclohexane can lead to the formation of various positional and stereoisomers of dichlorocyclohexane, including 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane.[2] The distribution of these isomers depends on the statistical probability of hydrogen abstraction at different positions on the monochlorocyclohexane ring and the relative stability of the resulting chlorocyclohexyl radicals.
Q3: How does temperature affect the formation of dichlorocyclohexane byproducts?
A3: Higher temperatures generally increase the rate of chlorination but decrease the selectivity for monochlorination. As temperature increases, the reactivity difference between primary, secondary, and tertiary C-H bonds diminishes, leading to a more random substitution pattern and a higher proportion of dichlorinated and polychlorinated products.[7] To favor the formation of monochlorocyclohexane, it is advisable to conduct the reaction at lower temperatures. For instance, a patented process suggests that keeping the temperature at or below 40°C reduces the formation of di- and higher chlorides.[8]
Q4: What is the role of UV light in the formation of dichlorocyclohexane?
A4: UV light is a common initiator for the free-radical chlorination of alkanes.[9] It provides the energy for the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. While UV light is effective in initiating the reaction, its unselective nature can lead to over-chlorination and the formation of a mixture of mono-, di-, and polychlorinated products.[2] Careful control of light intensity and reaction time is crucial to maximize the yield of the desired monochlorinated product.
Troubleshooting Guide
Problem 1: My reaction is producing an excessively high yield of dichlorocyclohexane byproducts.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. For free-radical chlorination, maintaining a temperature below 40°C is often recommended to improve selectivity for monochlorination.[8] |
| High Chlorine Concentration | Use a molar excess of cyclohexane relative to chlorine. This increases the probability that a chlorine radical will react with a cyclohexane molecule rather than a monochlorocyclohexane molecule. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired conversion of the starting material is achieved to prevent further chlorination of the product. |
| High Light Intensity (for photochemical reactions) | Reduce the intensity of the UV light source or use a filter to control the light exposure. In some cases, using a chemical initiator like AIBN with thermal initiation can offer better control.[3] |
Problem 2: I am observing the formation of multiple dichlorocyclohexane isomers and am unsure how to control the regioselectivity.
| Possible Cause | Troubleshooting Step |
| Unselective Nature of Chlorine Radicals | Chlorine radicals are highly reactive and not very selective. For greater selectivity, consider using a different halogenating agent like sulfuryl chloride (SO₂Cl₂), which is known to be more selective in some cases.[10] Bromination is significantly more selective than chlorination for abstracting the most substituted hydrogen.[11] |
| Solvent Effects | The choice of solvent can influence the selectivity of free-radical chlorination. Aromatic solvents can interact with chlorine radicals, making them more selective.[7] Experiment with different solvents to optimize the isomer distribution. |
Problem 3: I am having difficulty separating the desired monochlorocyclohexane from the dichlorocyclohexane byproducts.
| Possible Cause | Troubleshooting Step |
| Similar Boiling Points | The boiling points of monochlorocyclohexane and dichlorocyclohexane isomers can be close, making simple distillation ineffective. Use fractional distillation with a high-efficiency fractionating column for better separation.[12][13] |
| Co-elution in Chromatography | If using column chromatography for purification, optimize the stationary and mobile phases to improve the resolution between the desired product and the byproducts. |
Data Presentation
Table 1: Influence of Reaction Conditions on Selectivity (Qualitative)
| Parameter | Effect on Dichlorocyclohexane Formation | Recommendation for Minimizing Byproducts |
| Temperature | Increasing temperature generally increases dichlorocyclohexane formation.[7] | Operate at lower temperatures (e.g., ≤ 40°C).[8] |
| Reactant Ratio | Higher chlorine to cyclohexane ratio increases byproduct formation. | Use a molar excess of cyclohexane. |
| Light Intensity | High intensity can lead to over-chlorination. | Use controlled or diffused light, or a chemical initiator. |
| Catalyst | Lewis acid catalysts like stannic chloride can improve selectivity for monochlorination.[8] | Use a selective catalyst (e.g., 0.5-5% stannic chloride).[8] |
| Solvent | Aromatic solvents can increase the selectivity of chlorination.[7] | Consider using solvents like benzene or tert-butylbenzene.[7] |
Experimental Protocols
Protocol 1: Selective Monochlorination of Cyclohexane using a Lewis Acid Catalyst
This protocol is based on a patented method for producing monochlorocyclohexane with reduced formation of dichlorinated byproducts.[8]
Materials:
-
Cyclohexane
-
Chlorine gas
-
Anhydrous stannic chloride (SnCl₄)
-
Reaction vessel (preferably glass or lead-lined) equipped with a gas inlet tube, stirrer, condenser, and temperature control.
-
Light source (optional, e.g., diffused sunlight or a mercury vapor lamp)
Procedure:
-
Charge the reaction vessel with cyclohexane.
-
Add anhydrous stannic chloride to the cyclohexane. The recommended amount is between 0.5% and 5% by weight, based on the weight of the cyclohexane.[8]
-
Maintain the temperature of the reaction mixture at or below 40°C. A temperature of around 30°C is suggested when using a light source.[8]
-
Bubble chlorine gas through the stirred mixture.
-
If using a light source, expose the reaction mixture to diffused sunlight or a mercury vapor lamp. The reaction can also be carried out in the dark, which results in a slower but smoother reaction with high selectivity for monochlorocyclohexane.[8]
-
Monitor the progress of the reaction by GC to determine the ratio of monochlorocyclohexane to unreacted cyclohexane and dichlorocyclohexane byproducts.
-
Once the desired conversion is achieved, stop the flow of chlorine and the light source (if applicable).
-
Work-up the reaction mixture by washing with a dilute base (e.g., sodium bicarbonate solution) to remove HCl and unreacted chlorine, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the monochlorocyclohexane by fractional distillation.[12]
Protocol 2: Analysis of Dichlorocyclohexane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general guideline for the analysis of dichlorocyclohexane isomers. Specific parameters may need to be optimized for your instrument and column.[14]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the separation of nonpolar to moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms).
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane or dichloromethane).[14]
-
If necessary, filter the sample to remove any particulate matter.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp at 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Data Analysis:
-
Identify the peaks corresponding to monochlorocyclohexane and the different dichlorocyclohexane isomers based on their retention times and mass spectra. The molecular ion for dichlorocyclohexane will be at m/z 152 (for ³⁵Cl isotopes).
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Mechanism of free-radical chlorination of cyclohexane.
Caption: Competing pathways in the chlorination of cyclohexene.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic-mass spectrometric analysis of dichlorobenzene isomers in human blood with headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2738320A - Process for photochemical chlorination - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Radical Reactions in Multiphase Systems: Phase-Transfer Halogenations of Alkanes [ouci.dntb.gov.ua]
- 10. connectsci.au [connectsci.au]
- 11. US2154049A - Chlorination of cyclohexane - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. EXPERIMENT 2 [jan.ucc.nau.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
troubleshooting low yield in 2-Chlorocyclohexanol preparation
Technical Support Center: 2-Chlorocyclohexanol Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, a key intermediate in various chemical manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound from cyclohexene?
A typical and achievable yield for this reaction, when performed under optimal conditions, is between 70% and 73%.[1] Yields significantly below this range often indicate issues with reaction conditions, reagent quality, or product workup.
Q2: What is the core reaction mechanism for this synthesis?
The formation of this compound from cyclohexene and hypochlorous acid is an electrophilic addition reaction. The reaction proceeds through a cyclic chloronium ion intermediate. Water, acting as a nucleophile, attacks this intermediate, leading to an anti-addition of the chlorine and hydroxyl groups.[2][3][4][5] This stereospecificity results primarily in the formation of trans-2-chlorocyclohexanol.
Q3: What are the most critical experimental parameters to control for a high yield?
For a successful synthesis, three parameters are critical:
-
Temperature: The reaction between cyclohexene and hypochlorous acid should be maintained between 15°C and 20°C.[1]
-
Vigorous Agitation: The reaction is biphasic, so constant and vigorous stirring is essential to ensure adequate mixing of the aqueous and organic layers.[1]
-
Controlled Reagent Addition: The hypochlorous acid solution should be added in portions, and the reaction's progress should be monitored to ensure a slight excess of the acid is present at the end.[1]
Q4: What are the most common byproducts that can lower the purity and yield?
Common byproducts can include cis-2-chlorocyclohexanol, cis- and trans-1,2-dichlorocyclohexane, and cyclohexene oxide.[6] The formation of a dark, high-boiling polymeric residue is also a common issue, particularly if the reaction overheats or if the product is not isolated promptly via steam distillation.[1]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem: Significantly Low Final Yield (<60%)
Q: My final isolated yield is well below the expected 70%. What are the most probable causes?
A: A low yield can stem from three main areas: reagent issues, suboptimal reaction conditions, or losses during the workup.
-
Reagent Quality and Stoichiometry:
-
Hypochlorous Acid Concentration: The concentration of the prepared hypochlorous acid (HOCl) solution must be accurately determined via titration before the reaction.[1] An incorrect concentration leads to improper stoichiometry. A typical concentration is 3.5-4%.[1]
-
Incomplete Reaction: Ensure a slight excess of HOCl is present at the end of the reaction. This can be verified using a potassium iodide-starch test.[1] If the test is negative (no color change), more HOCl solution may need to be added.[1]
-
-
Reaction Conditions:
-
Inadequate Stirring: If the mixture is not stirred vigorously, the reaction between the aqueous HOCl and the organic cyclohexene will be slow and incomplete.[1]
-
Poor Temperature Control: Allowing the temperature to rise above 20°C can lead to the decomposition of hypochlorous acid and the formation of unwanted byproducts, including polymeric residue.[1][7]
-
-
Workup and Purification Losses:
-
Skipping Steam Distillation: The procedure from Organic Syntheses strongly recommends steam distillation for product isolation. Bypassing this step has been shown to result in lower yields and the formation of a dark, high-boiling residue.[1]
-
Inefficient Extraction: After steam distillation, the product must be efficiently separated. This involves saturating the distillate with sodium chloride to reduce the product's solubility in the aqueous layer, followed by extraction with a solvent like ether.[1]
-
Problem: Dark-Colored Residue in Distillation Flask
Q: After the final vacuum distillation, a significant amount of dark, viscous residue remained. What causes this and how can it be prevented?
A: The formation of a dark-colored, high-boiling residue is a known issue and is often linked to side reactions.[1] The primary cause is typically polymerization of the starting material or product, which can be initiated by excessive heat or prolonged reaction times. To prevent this, it is crucial to use steam distillation for the initial product isolation from the reaction mixture, as this method is gentler and separates the volatile product from non-volatile impurities and residues.[1]
Problem: Product is Impure
Q: My characterization (GC-MS, NMR) shows the presence of significant impurities. What are they and how did they form?
A: The main impurity of concern is 1,2-dichlorocyclohexane. This byproduct forms when the chloride ion (Cl⁻), present from the generation of HOCl, attacks the chloronium ion intermediate instead of a water molecule. This side reaction becomes more significant if the concentration of water is low or the concentration of chloride ions is high. Other minor impurities can include cyclohexene oxide.[6] Careful control of the HOCl preparation and ensuring a large excess of water can help minimize these byproducts.
Data Presentation
Table 1: Key Reagent Properties and Recommended Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Typical Amount | Moles | Key Properties |
|---|---|---|---|---|---|
| Cyclohexene | C₆H₁₀ | 82.14 | 123 g | 1.5 | Colorless liquid, BP: 83°C |
| Hypochlorous Acid | HOCl | 52.46 | Calculated based on titration | ~1.5+ | Aqueous solution (3.5-4%), unstable |
| this compound | C₆H₁₁ClO | 134.60 | 142–148 g (Theoretical) | - | Colorless to pale yellow liquid[8], BP: 88–90°C/20 mmHg[1] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
|---|---|---|
| Low Yield | Inaccurate HOCl concentration. | Titrate HOCl solution before use. |
| Incomplete reaction. | Monitor with KI test; ensure vigorous stirring.[1] | |
| Poor temperature control (>20°C). | Use an ice bath to maintain 15-20°C.[1] | |
| Product loss during workup. | Use steam distillation; saturate distillate with NaCl before extraction.[1] | |
| Dark Residue | Polymerization/side reactions. | Use steam distillation for initial product isolation.[1] |
| Impure Product | Formation of 1,2-dichlorocyclohexane. | Ensure a large excess of water is present during the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Adapted from Organic Syntheses)
1. Preparation of Hypochlorous Acid (HOCl) Solution:
-
In a 5-L flask, dissolve 25 g of mercuric chloride in 500 cc of water and add 800 g of cracked ice.
-
Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.
-
Pass a rapid stream of chlorine gas into the mixture, keeping the temperature below 5°C, until the yellow mercuric oxide precipitate just disappears.
-
Slowly add 1600 cc of cold 1.5 N nitric acid with stirring.
-
Determine the final HOCl concentration (typically 3.5-4%) by titrating a sample against a standardized sodium thiosulfate solution after reacting it with excess potassium iodide.[1]
2. Reaction with Cyclohexene:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.
-
Cool the flask to maintain a temperature between 15°C and 20°C.
-
Add approximately one-quarter of the calculated amount of the HOCl solution while stirring vigorously.
-
Continue stirring until a 1 cc test portion of the mixture gives no yellow color with an acidified potassium iodide solution, indicating the HOCl has been consumed.
-
Repeat this process, adding the HOCl solution in portions until all of it has been added and a test indicates a slight excess of HOCl remains.[1]
3. Workup and Purification:
-
Saturate the reaction solution with sodium chloride (NaCl).
-
Perform a steam distillation. Collect approximately 2 L of distillate. This step is crucial for achieving a high yield.[1]
-
Saturate the collected distillate with NaCl to salt out the organic product.
-
Separate the oily layer of this compound.
-
Extract the aqueous layer once with approximately 250 cc of diethyl ether.
-
Combine the ether extract with the main product layer and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Perform a vacuum distillation of the residue, collecting the fraction that boils at 88–90°C/20 mm. The expected yield is 142–148 g (70–73%).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic tree for addressing low product yield.
Caption: Simplified reaction mechanism for halohydrin formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CAS 1561-86-0: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 2-Chlorocyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 2-Chlorocyclohexanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for the synthesis of this compound from cyclohexene and hypochlorous acid?
The typical workup procedure involves quenching the reaction, separating the organic product from the aqueous layer, and purifying the product by distillation. A common method includes saturating the solution with salt, followed by steam distillation to isolate the this compound. The distillate is then saturated with salt again to separate the oily product layer. The aqueous layer is extracted with ether, and the combined organic portions are dried and distilled under reduced pressure.[1]
Q2: What are the expected yield and boiling point of this compound?
The expected yield of this compound is typically between 70-73% of the theoretical amount.[1] The product is purified by distillation under reduced pressure.
| Property | Value |
| Boiling Point | 88–90°C at 20 mm Hg[1] |
| 104–106°C at 45 mm Hg[1] | |
| Yield | 70–73%[1] |
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure that a slight excess of hypochlorous acid is present at the end of the reaction. This can be checked using a potassium iodide test.[1]
-
-
Possible Cause 2: Loss of product during workup.
-
Solution: this compound has some solubility in water. Ensure the aqueous layer is saturated with salt before separation and extraction to minimize this.[1] Perform multiple extractions of the aqueous layer with a suitable organic solvent like ether to maximize recovery.
-
-
Possible Cause 3: Formation of byproducts.
-
Possible Cause 4: Degradation of the product.
-
Solution: Avoid high temperatures during the final distillation. Distillation under reduced pressure is recommended to prevent the formation of a dark-colored, high-boiling residue.[1] Steam distillation is also noted as a desirable method for separating the product from the reaction mixture, as it can reduce the formation of this residue and improve yield.[1]
-
Problem 2: The crude product or distillation residue is dark-colored.
-
Possible Cause: This is often due to the formation of high-boiling point byproducts or degradation of the product at high temperatures.
Problem 3: Difficulty in separating the organic and aqueous layers.
-
Possible Cause: Emulsion formation can occur, especially if vigorous shaking is performed during extraction without sufficient ionic strength in the aqueous phase.
-
Solution: Saturate the aqueous layer with sodium chloride. This increases the polarity of the aqueous phase and helps to break up emulsions, leading to a cleaner separation of the oily product layer.[1]
-
Experimental Protocol: Workup and Purification of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Reaction Quenching and Initial Separation:
-
Once the reaction is complete (indicated by a slight excess of hypochlorous acid), saturate the solution with sodium chloride.
-
Perform a steam distillation. Continue until approximately 2 liters of distillate are collected for every 1.5 moles of cyclohexene used.
-
-
Extraction:
-
Saturate the collected distillate with sodium chloride.
-
Separate the oily layer of this compound.
-
Extract the aqueous layer once with approximately 250 cc of ether.
-
Combine the ether extract with the main product layer.
-
-
Drying and Solvent Removal:
-
Dry the combined organic portions with anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
-
Final Purification:
-
Distill the remaining residue under reduced pressure.
-
Collect the fraction boiling at 88–90°C/20 mm Hg or 104–106°C/45 mm Hg.[1]
-
Workflow Diagram
Caption: Workup and purification workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Treatment of traus-2-chlorocyclohexanol with \mathrm{NaOH} yields 1,2 -ep.. [askfilo.com]
- 3. The trans-2-chlorocyclohexanol on treatment with dilute NaOH produces mainly 1 Cyclohexanone 2 1,2-cyclohexanediol 3 epoxycyclohexane 4 cyclopentanecarbaldehyde [allen.in]
Technical Support Center: Managing Temperature in Cyclohexene Chlorination
Welcome to the technical support center for cyclohexene chlorination. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your experiments, with a specific focus on the critical aspect of temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important in the chlorination of cyclohexene?
Temperature control is critical because the chlorination of cyclohexene is a highly exothermic reaction. Without proper temperature management, the heat generated can lead to several undesirable outcomes:
-
Reduced Selectivity: Higher temperatures can promote side reactions, leading to a mixture of products and reducing the yield of the desired 1,2-dichlorocyclohexane.
-
Formation of Byproducts: Increased temperatures favor the formation of substitution products, such as 3-chlorocyclohexene and 4-chlorocyclohexene, as well as polychlorinated alkanes.[1]
-
Runaway Reactions: Inadequate heat removal can cause the reaction rate to accelerate uncontrollably, a dangerous situation known as a thermal runaway. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and safety hazards.[2][3]
Q2: What is the optimal temperature range for cyclohexene chlorination?
For the highest selectivity towards the formation of 1,2-dichlorocyclohexane, it is generally recommended to conduct the reaction at low temperatures. A common approach is to cool the reaction mixture in an ice bath to maintain a temperature of 0-5°C .[1][4] During the addition of chlorine gas, the temperature should be carefully monitored and controlled to prevent it from exceeding 10°C .[4] Some protocols for the chlorination of related cyclic alkanes suggest that the temperature should not exceed 40°C to minimize the formation of di- and higher chlorinated products.[5]
Q3: My reaction is producing a significant amount of 3-chlorocyclohexene. What is the likely cause and how can I fix it?
The formation of 3-chlorocyclohexene is indicative of a free-radical substitution reaction, which competes with the desired electrophilic addition. This is often promoted by:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for the radical pathway.
-
UV Light Exposure: Ultraviolet light can initiate the formation of chlorine radicals.
To favor the desired 1,2-dichlorocyclohexane product, you should:
-
Lower the Reaction Temperature: Perform the reaction in an ice bath (0-5°C).
-
Conduct the Reaction in the Dark: Protect the reaction vessel from light by wrapping it in aluminum foil or working in a dark fume hood.[1]
Q4: I am experiencing a sudden and rapid increase in temperature. What should I do?
A rapid, uncontrolled temperature increase indicates a potential runaway reaction. This is a serious safety concern. Your immediate actions should be guided by your laboratory's safety protocols. General steps to consider include:
-
Stop the Reagent Addition: Immediately cease the flow of chlorine gas or the addition of any other reagents.
-
Enhance Cooling: If it is safe to do so, increase the cooling capacity. This may involve adding more ice to the cooling bath or using a colder cooling medium.
-
Alert Others and Evacuate if Necessary: Inform your colleagues and supervisor of the situation. If the reaction cannot be brought under control, evacuate the area.
To prevent this from happening in the future, ensure your experimental setup has adequate cooling capacity for the scale of your reaction and that reagents are added slowly and in a controlled manner.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1,2-Dichlorocyclohexane | 1. Incomplete reaction due to low temperature. 2. Competing side reactions (e.g., substitution). 3. Loss of volatile product during workup. | 1. Moderately increase the reaction time while maintaining a low temperature. 2. Ensure the reaction is performed at a low temperature (0-5°C) and in the absence of light. 3. Use a cooled receiving flask during any distillation steps. |
| Over-chlorination (Formation of Tri- or Tetra-chlorocyclohexanes) | 1. High reaction temperature. 2. Incorrect stoichiometry (excess chlorine). | 1. Perform the reaction at a lower temperature (0-5°C).[1] 2. Carefully control the stoichiometry, using cyclohexene as the limiting reagent. |
| Reaction Fails to Initiate | 1. Low reaction temperature slowing the reaction rate excessively. 2. Inactive chlorinating agent. | 1. Allow the temperature to rise slightly (e.g., to 10°C) to initiate the reaction, then immediately cool it back down. 2. Ensure the chlorine source is fresh and active. |
| Formation of Chlorohydrin Byproducts | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] |
| Runaway Reaction | 1. Inadequate cooling. 2. Reagent addition is too fast. 3. Insufficient mixing leading to localized hot spots. | 1. Ensure the cooling bath has sufficient capacity for the scale of the reaction. 2. Add chlorine gas or other reagents slowly and monitor the temperature closely. 3. Use efficient stirring to ensure even temperature distribution. |
Data Presentation: Temperature Effects on Cyclohexene Chlorination
The following table summarizes the expected trend in product distribution based on reaction temperature. Note that specific yields can vary depending on other reaction conditions such as solvent, catalyst, and reaction time. The data for cyclohexane is included as a relevant reference.
| Temperature (°C) | Expected Major Product | Expected Minor Products | Selectivity for Dichloride | Reference |
| 0 - 5 | trans-1,2-Dichlorocyclohexane | cis-1,2-Dichlorocyclohexane, 3-Chlorocyclohexene | High | [1][4] |
| 25 | Chlorocyclohexane (from Cyclohexane) | Dichlorocyclohexanes | Moderate | |
| 40 | Monochlorocyclohexane (from Cyclohexane) | Di- and higher chlorinated cyclohexanes | Decreasing | [5] |
| 50 | Chlorocyclohexane (from Cyclohexane) | Dichlorocyclohexanes and other byproducts | Lower |
Experimental Protocol: Chlorination of Cyclohexene with Temperature Control
This protocol is adapted from established procedures for the chlorination of alkenes and emphasizes temperature control.[4]
Materials:
-
Cyclohexene
-
Chlorine gas
-
Anhydrous dichloromethane (CH₂Cl₂)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Thermometer or thermocouple
-
Ice-water bath
-
Drying tube (filled with calcium chloride)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, a thermometer or thermocouple, and a drying tube.
-
Charging the Flask: Add cyclohexene and anhydrous dichloromethane to the flask.
-
Cooling: Cool the flask in an ice-water bath to 0-5°C with gentle stirring.
-
Chlorine Addition: Slowly bubble chlorine gas through the solution. Crucially, monitor the temperature continuously and adjust the chlorine flow rate to maintain the reaction temperature below 10°C. The reaction is typically complete when the characteristic yellow-green color of chlorine persists in the solution.
-
Quenching: Once the reaction is complete, stop the chlorine flow and continue stirring at 0-5°C for an additional 30 minutes. Slowly add a 5% aqueous sodium bicarbonate solution to quench any unreacted chlorine and neutralize any formed HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature control during cyclohexene chlorination.
Caption: Troubleshooting workflow for cyclohexene chlorination temperature control.
References
minimizing rearrangement products in 2-Chlorocyclohexanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chlorocyclohexanol. The focus is on minimizing rearrangement products and selectively obtaining the desired substitution products.
Frequently Asked Questions (FAQs)
Q1: Why am I getting cyclohexanone as a major byproduct in my this compound reaction?
A1: The formation of cyclohexanone is a common rearrangement product, particularly when starting with cis-2-chlorocyclohexanol. In the presence of a base, the cis-isomer cannot achieve the necessary anti-periplanar geometry for an intramolecular SN2 reaction to form the epoxide. Instead, it undergoes an E2 elimination to form an enol intermediate, which rapidly tautomerizes to the more stable cyclohexanone.
Q2: How can I prevent the formation of cyclohexanone and other rearrangement products?
A2: The most effective way to prevent rearrangement is to use trans-2-chlorocyclohexanol as your starting material. The trans stereochemistry allows the hydroxyl group (as an alkoxide) and the chlorine atom to be in an anti-periplanar conformation, which is ideal for an intramolecular SN2 backside attack, leading to the formation of cyclohexene oxide without rearrangement.
Q3: What is the role of the base in this reaction?
A3: The base, typically a hydroxide like NaOH, deprotonates the hydroxyl group of this compound to form an alkoxide ion. This alkoxide is a much stronger nucleophile than the neutral hydroxyl group, enabling it to attack the carbon bearing the chlorine atom in an intramolecular fashion.
Q4: Can I use a different base, like potassium tert-butoxide?
A4: While potassium tert-butoxide is a strong base, it is also sterically bulky. Using a bulky base will favor elimination (E2) pathways over substitution (SN2), even with the trans-isomer, potentially leading to undesired alkene byproducts. For the formation of cyclohexene oxide, non-bulky strong bases like sodium hydroxide or potassium hydroxide are preferred.
Q5: Does the solvent affect the outcome of the reaction?
A5: Yes, the solvent can influence the reaction. Polar protic solvents like water or ethanol can solvate the alkoxide nucleophile, potentially slowing down the SN2 reaction. However, for the formation of cyclohexene oxide from trans-2-chlorocyclohexanol, aqueous solutions of bases like NaOH are commonly and successfully used. Polar aprotic solvents can also be effective. The key is to ensure the base is soluble and the starting material can react.
Troubleshooting Guide
Issue: Low yield of cyclohexene oxide and formation of cyclohexanone.
| Possible Cause | Suggested Solution |
| Incorrect Starting Material Stereochemistry | You may be using cis-2-chlorocyclohexanol or a mixture of isomers. The cis-isomer preferentially forms cyclohexanone. |
| Verification: Confirm the stereochemistry of your starting material using analytical techniques such as NMR spectroscopy. | |
| Action: Use pure trans-2-chlorocyclohexanol for the synthesis of cyclohexene oxide. | |
| Reaction Conditions Favoring Elimination | Use of a sterically hindered base (e.g., potassium tert-butoxide) can promote E2 elimination over the desired intramolecular SN2 reaction. |
| Action: Switch to a non-bulky strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). | |
| Sub-optimal Reaction Time or Temperature | Prolonged reaction times or high temperatures can sometimes lead to side reactions and decomposition of the product. |
| Action: Monitor the reaction progress by TLC or GC. For the reaction of trans-2-chlorocyclohexanol with NaOH, vigorous stirring for about one hour at room temperature is often sufficient. |
Data Presentation
The stereochemistry of the this compound isomer is the most critical factor determining the reaction outcome when treated with a non-bulky strong base.
Table 1: Product Distribution Based on Starting Isomer
| Starting Material | Base | Major Product | Minor Product(s) | Expected Yield of Major Product |
| trans-2-Chlorocyclohexanol | NaOH | Cyclohexene Oxide | Minimal | ~70-73%[1] |
| cis-2-Chlorocyclohexanol | NaOH | Cyclohexanone | Trace substitution products | High (qualitative) |
Table 2: Influence of Base Type on Reaction Pathway
| Starting Material | Base Type | Predominant Pathway | Expected Major Product |
| trans-2-Chlorocyclohexanol | Strong, non-bulky (e.g., NaOH) | Intramolecular SN2 | Cyclohexene Oxide |
| trans-2-Chlorocyclohexanol | Strong, bulky (e.g., K-tert-butoxide) | E2 Elimination | Cyclohexene |
| cis-2-Chlorocyclohexanol | Strong, non-bulky (e.g., NaOH) | E2 Elimination & Tautomerization | Cyclohexanone |
| cis-2-Chlorocyclohexanol | Strong, bulky (e.g., K-tert-butoxide) | E2 Elimination & Tautomerization | Cyclohexanone |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexene Oxide from trans-2-Chlorocyclohexanol
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
trans-2-Chlorocyclohexanol
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottomed flask with mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium hydroxide in water in a round-bottomed flask equipped with a mechanical stirrer.
-
Add trans-2-chlorocyclohexanol to the NaOH solution.
-
Stir the mixture vigorously at room temperature for approximately 1 hour.
-
Stop stirring and allow the layers to separate. The upper layer is the organic layer containing the product.
-
Separate the upper organic layer.
-
Extract the aqueous layer with diethyl ether to recover any remaining product.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the cyclohexene oxide by fractional distillation. The expected yield is 70-73%.[1]
Protocol 2: Preparation of trans-2-Chlorocyclohexanol
This protocol is a general method for the synthesis of halohydrins from alkenes.
Materials:
-
Cyclohexene
-
Hypochlorous acid (HOCl) solution
-
Sodium chloride
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottomed flask with a mechanical stirrer
-
Steam distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, place the cyclohexene.
-
Add the hypochlorous acid solution portion-wise to the cyclohexene while stirring vigorously and maintaining the temperature between 15-20°C.
-
After the addition is complete, saturate the solution with sodium chloride.
-
Perform a steam distillation to isolate the this compound.
-
Saturate the distillate with sodium chloride and separate the oily layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation and then distill the product under reduced pressure to obtain pure trans-2-chlorocyclohexanol.
Visualizations
Caption: Reaction pathways of trans and cis-2-chlorocyclohexanol with a base.
Caption: Troubleshooting workflow for minimizing rearrangement products.
References
Technical Support Center: 2-Chlorocyclohexanol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Chlorocyclohexanol production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot-plant or industrial scale.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower yield of this compound than expected during scale-up. What are the potential causes and how can we mitigate them?
Answer:
Low yields during the scale-up of this compound production can stem from several factors. Below is a summary of potential causes and corresponding corrective actions.
Potential Causes & Corrective Actions for Low Yield
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction between cyclohexene and hypochlorous acid may not have gone to completion. This can be due to insufficient reaction time, poor mixing, or incorrect stoichiometry. | - Monitor the reaction progress by periodically testing for the presence of excess hypochlorous acid.[1] - Ensure vigorous and efficient stirring to maintain good contact between the aqueous and organic phases. - If the reaction is incomplete, add additional portions of the hypochlorous acid solution until a slight excess is maintained.[1] |
| Side Reactions | The formation of byproducts such as 1,2-dichlorocyclohexane can become more significant at a larger scale. This is often due to the presence of free chlorine or chloride ions reacting with the intermediate chloronium ion. | - Utilize a chloride-free hypochlorous acid solution if possible.[2] - Maintain the pH of the reaction mixture to minimize the formation of free chlorine. |
| Product Decomposition | This compound can be sensitive to high temperatures and prolonged heating, leading to the formation of a dark-colored, high-boiling residue. | - Employ steam distillation for the initial separation of the product from the reaction mixture, as this can reduce the formation of high-boiling residues and improve yield.[1] - Perform final purification by vacuum distillation to keep temperatures low.[3] |
| Losses During Workup | Inefficient extraction or separation can lead to significant product loss. | - Saturate the aqueous layers with sodium chloride before extraction to decrease the solubility of this compound and improve extraction efficiency.[3] - Perform multiple extractions with an appropriate organic solvent like ether.[3] |
Issue 2: Formation of a Dark-Colored, High-Boiling Residue
Question: During the distillation of our this compound, we are observing the formation of a significant amount of a dark-colored, high-boiling residue. What is this residue and how can we prevent its formation?
Answer:
The formation of a dark-colored, high-boiling residue is a common challenge in the production of this compound, particularly at larger scales. This residue is often the result of product degradation or polymerization under thermal stress.
Troubleshooting High-Boiling Residue Formation
| Potential Cause | Explanation | Recommended Action |
| Thermal Decomposition | Prolonged exposure to high temperatures during distillation can cause this compound and other components in the crude product to decompose or polymerize. | - Use steam distillation for the initial purification step. This method allows for the separation of the product at a lower temperature than direct distillation.[1] - For the final fractional distillation, use a high-vacuum system to lower the boiling point of this compound.[3] |
| Presence of Impurities | Acidic or basic impurities remaining from the synthesis can catalyze degradation reactions at elevated temperatures. | - Ensure the crude product is thoroughly washed and neutralized before distillation. - Consider a pre-purification step, such as a wash with a saturated sodium chloride solution, to remove water-soluble impurities. |
Frequently Asked Questions (FAQs)
1. What are the primary byproducts to expect during the scale-up of this compound synthesis?
During the reaction of cyclohexene with chlorine in an aqueous medium, the primary byproduct of concern is 1,2-dichlorocyclohexane . This occurs when the intermediate cyclic chloronium ion is attacked by a chloride ion instead of a water molecule. Other potential byproducts can include various chlorinated and oxidized cyclohexane derivatives, especially if the reaction temperature is not well-controlled.
2. Is there an industrially viable, mercury-free method for the production of this compound?
Yes, the use of mercuric chloride for the preparation of hypochlorous acid is not suitable for industrial production due to its toxicity. Industrially, hypochlorous acid is typically generated through one of the following mercury-free methods:
-
Electrolysis of Saltwater: Passing an electric current through a sodium chloride solution can produce hypochlorous acid. The pH of the solution is critical and should be maintained in a slightly acidic range for optimal production.
-
Reaction of Chlorine Gas with Water: Direct reaction of chlorine gas with water establishes an equilibrium that includes hypochlorous acid and hydrochloric acid. This method is common in industrial settings.
-
Reaction of Chlorine Gas with an Alkali Metal Hydroxide Solution: Reacting chlorine gas with a solution of an alkali metal hydroxide, such as sodium hydroxide, can produce a solution containing hypochlorous acid.
An alternative synthesis route involves the ring-opening of cyclohexene oxide with a hydrogen chloride solution. This method can yield high-purity this compound without the need for mercury-based reagents.
3. What are the key safety precautions for handling hypochlorous acid at an industrial scale?
Hypochlorous acid is a reactive and potentially unstable compound. Key safety precautions for large-scale handling include:
-
Material Compatibility: Store and handle hypochlorous acid in appropriate plastic containers, as it can react with metals.
-
Ventilation: Ensure adequate ventilation to avoid the buildup of chlorine gas, which can be in equilibrium with hypochlorous acid solutions.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, goggles, and respiratory protection, especially when handling concentrated solutions.
-
Avoid Mixing with Incompatible Chemicals: Do not mix hypochlorous acid with acids or ammonia-containing products, as this can release toxic chlorine gas.
-
Storage Conditions: Store hypochlorous acid solutions in a cool, dark place to prevent degradation.
4. How can the stereochemistry of this compound (cis vs. trans) be controlled during synthesis?
The reaction of cyclohexene with chlorine and water predominantly yields the trans-2-chlorocyclohexanol isomer. This is due to the reaction mechanism which involves the formation of a cyclic chloronium ion intermediate. The subsequent backside attack by a water molecule leads to the trans configuration. To maximize the formation of the trans isomer, it is important to ensure that the reaction proceeds through this ionic pathway and to control conditions to minimize free-radical side reactions.
Experimental Protocols
Key Experiment: Mercury-Free Synthesis of this compound via Cyclohexene Oxide
This protocol is based on the principle of ring-opening of an epoxide with hydrochloric acid, a method adaptable for larger-scale, mercury-free production.
Materials:
-
Cyclohexene oxide
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Sodium Chloride
-
Ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, place the cyclohexene oxide. Cool the reactor in an ice bath.
-
Addition of HCl: Slowly add the concentrated hydrochloric acid to the stirred cyclohexene oxide, maintaining the reaction temperature between 10-20°C. The molar ratio of cyclohexene oxide to HCl should be approximately 1:1 to 1:1.2.
-
Reaction Monitoring: After the addition is complete, continue stirring at a controlled temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) to ensure the complete consumption of cyclohexene oxide.
-
Quenching and Neutralization: Slowly add the reaction mixture to a stirred, saturated sodium bicarbonate solution to neutralize the excess acid. Ensure the temperature is controlled during this exothermic neutralization.
-
Extraction: Transfer the neutralized mixture to a separation funnel. If an organic phase does not separate readily, add sodium chloride to saturate the aqueous phase. Extract the aqueous phase multiple times with ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis pathway of trans-2-Chlorocyclohexanol and a common side reaction.
Experimental Workflow for Purification
References
Validation & Comparative
Distinguishing Stereoisomers: A Guide to Differentiating cis- and trans-2-Chlorocyclohexanol by NMR Spectroscopy
For researchers and professionals in the fields of chemical synthesis and drug development, the precise determination of molecular stereochemistry is a critical aspect of compound characterization. The spatial arrangement of atoms can profoundly influence a molecule's physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous differentiation of stereoisomers, such as the cis and trans isomers of 2-chlorocyclohexanol. This guide provides a comprehensive comparison of the NMR spectral features that allow for their distinction, supported by experimental data and detailed protocols.
The key to differentiating cis- and trans-2-chlorocyclohexanol lies in the analysis of ¹H NMR coupling constants and both ¹H and ¹³C chemical shifts, which are influenced by the distinct conformational preferences of each isomer. The cyclohexane ring exists predominantly in a chair conformation, and the relative orientations of the chloro and hydroxyl substituents in the cis and trans isomers lead to unique spectral signatures.
Key Distinguishing Features in NMR
In the trans isomer, the more stable conformation is the one where both the chloro and hydroxyl groups are in equatorial positions to minimize steric hindrance. In this diequatorial conformation, the protons on the carbons bearing these substituents (H-1 and H-2) are in axial positions. The dihedral angle between these two axial protons is approximately 180°, which, according to the Karplus relationship, results in a large vicinal coupling constant (³J), typically in the range of 8-12 Hz.
Conversely, in the cis isomer, one substituent must be in an axial position while the other is equatorial. This leads to a conformational equilibrium between two chair forms. In both conformers, the relationship between the protons on C-1 and C-2 is axial-equatorial or equatorial-axial. The dihedral angles for these interactions are approximately 60°, resulting in a much smaller vicinal coupling constant, typically in the range of 2-5 Hz. This significant difference in the ³J value for the H-1 and H-2 protons is the most definitive method for distinguishing between the two isomers.
Furthermore, the chemical shifts of the protons and carbons at the 1 and 2 positions will differ due to the different electronic environments in the cis and trans isomers. The axial or equatorial position of the electronegative chlorine and oxygen atoms will have a distinct shielding or deshielding effect on the adjacent nuclei.
NMR Data Summary
The following table summarizes the key ¹H and ¹³C NMR spectral data for cis- and trans-2-chlorocyclohexanol.
| Parameter | trans-2-Chlorocyclohexanol | cis-2-Chlorocyclohexanol |
| ¹H NMR | ||
| δ H-1 (ppm) | ~3.6 (axial) | ~3.9 (equatorial) |
| δ H-2 (ppm) | ~3.8 (axial) | ~4.2 (axial) |
| ³J (H-1, H-2) (Hz) | 8 - 12 (diaxial coupling) | 2 - 5 (axial-equatorial coupling) |
| ¹³C NMR | ||
| δ C-1 (ppm) | ~72 | ~68 |
| δ C-2 (ppm) | ~65 | ~62 |
Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound isomer.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Protocol 2: NMR Data Acquisition
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is usually sufficient.
-
Number of Scans: Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this molecule).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS) or the residual solvent peak.
-
Visualization of the Distinguishing Workflow
The following diagram illustrates the logical workflow for distinguishing between cis- and trans-2-chlorocyclohexanol based on their ¹H NMR spectra.
Caption: Workflow for isomer identification.
A Comparative Guide to the Reactivity of 2-Chlorocyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of functional groups within a molecule can profoundly influence its chemical reactivity, dictating reaction pathways and product formation. This guide provides a comparative analysis of the reactivity of the cis and trans isomers of 2-chlorocyclohexanol when treated with a base. This comparison is crucial for professionals in chemical synthesis and drug development, where precise control over reaction outcomes is paramount.
Executive Summary
Under basic conditions, the trans and cis isomers of this compound exhibit dramatically different reactivity, leading to distinct products. The trans isomer rapidly undergoes an intramolecular SN2 reaction, facilitated by neighboring group participation, to yield 1,2-epoxycyclohexane. In stark contrast, the cis isomer is comparatively unreactive towards epoxide formation and instead undergoes a slower E2 elimination to produce cyclohexanone. This divergence in chemical behavior underscores the critical role of stereochemistry in directing reaction mechanisms.
Comparative Reactivity Data
Table 1: Comparison of Reaction Products and Qualitative Reactivity
| Isomer | Reagent | Major Product | Reaction Pathway | Qualitative Reaction Rate |
| trans-2-Chlorocyclohexanol | Sodium Hydroxide | 1,2-Epoxycyclohexane | Intramolecular SN2 (Neighboring Group Participation) | Rapid[1] |
| cis-2-Chlorocyclohexanol | Sodium Hydroxide | Cyclohexanone | E2 Elimination followed by Tautomerization | Slow/Unreactive (towards epoxide formation)[1][4] |
Reaction Mechanisms and Stereochemical Influence
The distinct reaction pathways of the two isomers are a direct consequence of the spatial relationship between the hydroxyl and chloro substituents.
trans-2-Chlorocyclohexanol: Epoxide Formation via Neighboring Group Participation
The reaction of trans-2-chlorocyclohexanol with a base is a classic example of neighboring group participation (NGP) , also known as anchimeric assistance.[5][6]
-
Deprotonation: The hydroxide ion deprotonates the hydroxyl group, forming an alkoxide ion.
-
Intramolecular SN2 Attack: For the reaction to proceed, the cyclohexane ring adopts a chair conformation where the alkoxide and the chlorine atom are in a diaxial arrangement. This places the nucleophilic oxygen and the electrophilic carbon with the chlorine leaving group in an anti-periplanar orientation, which is ideal for a backside SN2 attack.[4][7]
-
Epoxide Formation: The alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a three-membered epoxide ring.[8] This intramolecular nature of the reaction makes it kinetically favorable.
cis-2-Chlorocyclohexanol: Cyclohexanone Formation via Elimination
In the cis isomer, the hydroxyl and chloro groups are on the same side of the cyclohexane ring. This stereochemistry prevents the substituents from achieving the anti-periplanar (diaxial) conformation required for the intramolecular backside attack necessary for epoxide formation.[9] Consequently, a different reaction pathway is followed.
-
Deprotonation: The hydroxide ion can deprotonate the hydroxyl group to form an alkoxide.
-
E2 Elimination: Instead of an intramolecular SN2 reaction, the base abstracts a proton from the carbon atom adjacent to the hydroxyl group. This initiates an E2 elimination, with the chloride ion acting as the leaving group.[4]
-
Enol Formation and Tautomerization: The E2 elimination results in the formation of an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding cyclohexanone.[4]
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound isomers with sodium hydroxide.
Protocol 1: Synthesis of 1,2-Epoxycyclohexane from trans-2-Chlorocyclohexanol
Materials:
-
trans-2-Chlorocyclohexanol
-
10% (w/v) Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-2-chlorocyclohexanol in diethyl ether.
-
Add a 10% aqueous solution of sodium hydroxide to the flask. The molar ratio of NaOH to the chlorohydrin should be approximately 1.1:1.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-epoxycyclohexane.
-
Purify the product by distillation if necessary.
Protocol 2: Synthesis of Cyclohexanone from cis-2-Chlorocyclohexanol
Materials:
-
cis-2-Chlorocyclohexanol
-
10% (w/v) Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-2-chlorocyclohexanol in a suitable solvent such as aqueous ethanol.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for several hours, as the reaction is generally slower than the epoxide formation from the trans isomer. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and extract with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, cyclohexanone, can be purified by distillation.
Logical Workflow for Isomer Reactivity Prediction
The following diagram illustrates the decision-making process for predicting the reaction outcome based on the stereochemistry of the this compound isomer.
Conclusion
The comparative reactivity of cis- and trans-2-chlorocyclohexanol provides a clear and compelling illustration of stereochemical control over reaction mechanisms. The ability of the trans isomer to undergo rapid epoxide formation via neighboring group participation, a pathway inaccessible to the cis isomer, leads to entirely different products under identical reaction conditions. For researchers in synthetic chemistry and drug development, a thorough understanding of these principles is essential for designing efficient and selective synthetic routes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved Base-promoted cyclization of halohydrins is one of | Chegg.com [chegg.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
A Comparative Guide to the Validation of 2-Chlorocyclohexanol Synthesis: Titration vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chlorocyclohexanol is a fundamental process in organic chemistry, often serving as a key intermediate in the production of pharmaceuticals and other fine chemicals. Rigorous validation of its synthesis is paramount to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of classical titration methods against modern spectroscopic techniques—specifically Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of this compound purity.
This document outlines the detailed experimental protocols for the synthesis of this compound and the subsequent analytical validation methods. Furthermore, it presents a comparative analysis of these techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Synthesis of this compound
A common and well-established method for the synthesis of this compound is the reaction of cyclohexene with hypochlorous acid[1].
Reaction Pathway:
Figure 1: Synthesis of this compound from Cyclohexene.
Experimental Protocol: Synthesis of this compound
The synthesis involves the preparation of a hypochlorous acid solution followed by its reaction with cyclohexene.
1. Preparation of Hypochlorous Acid Solution:
-
A solution of hypochlorous acid is typically prepared in situ, for example, by the reaction of chlorine gas with a suspension of mercuric oxide in water[1]. The concentration of the resulting hypochlorous acid solution is determined by iodometric titration with a standardized sodium thiosulfate solution[1].
2. Reaction with Cyclohexene:
-
Cyclohexene is reacted with the prepared hypochlorous acid solution at a controlled temperature (typically 15-20°C) with vigorous stirring[1].
-
The reaction progress is monitored, and upon completion, the this compound is isolated from the reaction mixture. This often involves steam distillation, salting out, and extraction with a suitable organic solvent like ether[1].
-
The crude product is then purified by distillation under reduced pressure[1].
Potential Impurities: The synthesis may result in several impurities, including unreacted cyclohexene, cyclohexene oxide (formed via an intramolecular SN2 reaction), and 1,2-dichlorocyclohexane (from the addition of chlorine across the double bond)[2][3][4][5][6][7].
Validation of this compound Purity: A Comparative Analysis
The purity of the synthesized this compound can be determined using various analytical techniques. This section compares a plausible titration method with GC-FID and qNMR.
Method 1: Titration (Determination of Hydrolyzable Chlorine)
While a direct acid-base titration of the hydroxyl group of this compound is not feasible for purity determination due to its weak acidic nature, a common approach for quantifying organic halides is the determination of hydrolyzable chlorine[8][9]. This method involves the saponification of the C-Cl bond with a strong base, followed by the titration of the liberated chloride ions.
Experimental Protocol: Potentiometric Argentometric Titration
-
Sample Preparation and Saponification:
-
An accurately weighed sample of this compound is refluxed with a known excess of methanolic potassium hydroxide solution. This step quantitatively converts the covalently bonded chlorine to chloride ions.
-
-
Titration:
-
After cooling, the solution is acidified with nitric acid.
-
The liberated chloride ions are then titrated with a standardized solution of silver nitrate (AgNO₃)[10][11][12].
-
The endpoint is determined potentiometrically using a silver indicator electrode and a reference electrode[13][14][15][16][17]. A sharp change in potential indicates the equivalence point.
-
Workflow for Titration:
Figure 2: Workflow for the validation of this compound by titration.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful and widely used technique for separating and quantifying volatile organic compounds, making it well-suited for the purity analysis of this compound[18][19][20].
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., acetone or dichloromethane). An internal standard can be added for improved quantification accuracy.
-
Instrumentation:
-
Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity column like DB-200) is used for separation[19].
-
Injector: A split/splitless injector is typically used.
-
Oven Program: A temperature gradient is programmed to ensure good separation of the main component from any impurities.
-
Detector: A Flame Ionization Detector (FID) is used for detection.
-
-
Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram (area percent method) or to the peak area of the internal standard to determine the purity.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for the accurate purity determination of organic compounds without the need for a specific reference standard of the analyte[21][22][23][24].
Experimental Protocol: ¹H-qNMR Analysis
-
Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring complete spin relaxation.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard of known purity and concentration.
Workflow for Spectroscopic Analysis:
Figure 3: General workflow for GC-FID and qNMR analysis.
Comparative Data and Performance
The following tables summarize the performance characteristics of the three analytical methods for the purity determination of this compound. The data presented is representative of what can be expected from these techniques.
Table 1: Quantitative Purity Analysis of a this compound Batch
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| Potentiometric Titration | 98.5 | 0.5% |
| GC-FID (Area %) | 98.8 | 0.2% |
| ¹H-qNMR | 98.7 | 0.1% |
Table 2: Comparison of Analytical Method Characteristics
| Feature | Potentiometric Titration | GC-FID | ¹H-qNMR |
| Principle | Chemical reaction and stoichiometry | Chromatographic separation and detection | Nuclear magnetic resonance |
| Specificity | Moderate (quantifies total hydrolyzable chlorine) | High (separates volatile impurities) | High (structure-specific) |
| Accuracy | Good | Excellent | Excellent |
| Precision | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | Moderate |
| Analysis Time | Moderate | Fast | Moderate |
| Cost | Low | Moderate | High |
| Impurity Profiling | No | Yes (for volatile impurities) | Yes (for proton-containing impurities) |
Conclusion and Recommendations
The choice of analytical method for the validation of this compound synthesis depends on the specific requirements of the analysis.
-
Potentiometric titration of hydrolyzable chlorine is a cost-effective and reliable method for routine quality control, providing good accuracy and precision for the determination of the main component's purity. However, it lacks specificity and does not provide information on the nature of impurities.
-
GC-FID offers excellent accuracy, precision, and the ability to separate and quantify volatile impurities. It is a more specific method than titration and is well-suited for in-process control and final product release testing.
-
¹H-qNMR stands out as a primary analytical method that provides the highest accuracy and precision. Its major advantage is the ability to provide structural information and simultaneously quantify the main compound and any proton-containing impurities without the need for a specific this compound reference standard. This makes it an invaluable tool for the definitive purity assessment of reference materials and for detailed impurity profiling in research and development settings.
For routine analysis where cost is a major consideration, titration can be a suitable choice. For applications requiring higher specificity and impurity profiling, GC-FID is recommended. For the highest level of accuracy and for the certification of reference materials, qNMR is the superior technique.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Halohydrin - Wikipedia [en.wikipedia.org]
- 4. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 5. 1,2-Dichlorocyclohexane | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. infinitalab.com [infinitalab.com]
- 9. Determination of Hydrolyzable Chloride Content in Liquid Epoxy Resins [chemicalslearning.com]
- 10. Argentometry - Wikipedia [en.wikipedia.org]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants | PLOS One [journals.plos.org]
- 14. metrohm.com [metrohm.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound [webbook.nist.gov]
- 19. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 20. agilent.com [agilent.com]
- 21. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. google.com [google.com]
A Comparative Guide to the Chlorination of Cyclohexene for Researchers
For drug development professionals, scientists, and researchers, the selective chlorination of cyclohexene is a critical transformation in the synthesis of various intermediates and active pharmaceutical ingredients. The choice of chlorinating agent significantly impacts product distribution, yield, and stereoselectivity. This guide provides an objective comparison of common chlorinating agents for cyclohexene, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent dictates the primary reaction pathway and, consequently, the major product. The performance of key chlorinating agents is summarized below.
| Chlorinating Agent | Predominant Reaction | Major Product(s) | Yield (%) | Key Considerations |
| Chlorine (Cl₂) (in non-polar solvent, dark) | Electrophilic Addition | trans-1,2-Dichlorocyclohexane | ~70-80% | Reaction proceeds via a chloronium ion intermediate, leading to anti-addition. |
| Sulfuryl Chloride (SO₂Cl₂) (radical initiator) | Radical Addition | 1,2-Dichlorocyclohexane | Excellent (Specific yield not reported) | A safer and more convenient alternative to gaseous chlorine. |
| N-Chlorosuccinimide (NCS) (radical initiator) | Allylic Substitution | 3-Chlorocyclohexene | 81% | Favors substitution at the allylic position over addition to the double bond. |
| Hypochlorous Acid (HOCl) | Electrophilic Addition | trans-2-Chlorocyclohexanol | 73-78% | The presence of water as a nucleophile leads to the formation of a chlorohydrin. |
Reaction Mechanisms and Selectivity
The varied outcomes of cyclohexene chlorination are rooted in the distinct reaction mechanisms each reagent promotes.
1. Electrophilic Addition (e.g., Cl₂ in a non-polar solvent): In the absence of light, chlorine undergoes electrophilic addition to the cyclohexene double bond. The reaction proceeds through a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion occurs from the anti-face, resulting predominantly in the trans-1,2-dichlorocyclohexane diastereomer.[1][2]
Caption: Electrophilic addition of chlorine to cyclohexene.
2. Free Radical Substitution (e.g., NCS with a radical initiator): In the presence of a radical initiator and light or heat, N-chlorosuccinimide (NCS) facilitates the substitution of a hydrogen atom at the allylic position. This reaction proceeds via a resonance-stabilized allylic radical intermediate, leading to the formation of 3-chlorocyclohexene.[1][3]
Caption: Free radical allylic chlorination of cyclohexene.
Experimental Protocols
Detailed methodologies for the chlorination of cyclohexene using different reagents are provided below.
Protocol 1: Synthesis of trans-1,2-Dichlorocyclohexane using Chlorine Gas
This procedure is adapted from the chlorination of a similar cyclic alkene and is expected to yield the desired product with cyclohexene.
Materials:
-
Cyclohexene
-
Dichloromethane (CH₂Cl₂)
-
Chlorine gas (Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with calcium chloride)
-
Ice-water bath
-
Separatory funnel (250 mL)
Procedure:
-
In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube.
-
Add cyclohexene (e.g., 10.0 g, 0.122 mol) and 100 mL of dichloromethane to the flask.
-
Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
Slowly bubble chlorine gas through the solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is typically complete when the characteristic yellow-green color of chlorine persists in the solution.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Slowly add 50 mL of a 5% aqueous sodium bicarbonate solution to quench any unreacted chlorine and neutralize any HCl formed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation.
Protocol 2: Synthesis of 3-Chlorocyclohexene using N-Chlorosuccinimide (NCS)
This protocol is a general procedure for allylic chlorination.
Materials:
-
Cyclohexene
-
N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or light source
Procedure:
-
To a solution of cyclohexene in carbon tetrachloride, add N-chlorosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium bisulfite and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting 3-chlorocyclohexene by distillation. An 81% yield has been reported for a similar reaction.[4]
Protocol 3: Synthesis of trans-2-Chlorocyclohexanol using Hypochlorous Acid (HOCl)
Materials:
-
Cyclohexene (123 g, 1.5 moles)
-
Hypochlorous acid solution (3.5-4%)
-
5-L round-bottom flask
-
Mechanical stirrer
-
Potassium iodide solution
-
Dilute hydrochloric acid
-
Sodium chloride
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 5-L round-bottom flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.
-
Add approximately one-fourth of the calculated amount of hypochlorous acid solution.
-
Maintain the temperature between 15° and 20°C and stir vigorously until a 1-cc test portion no longer gives a yellow color with potassium iodide solution and dilute hydrochloric acid.[5]
-
Repeat the addition of hypochlorous acid in portions until the reaction is complete, indicated by a slight excess of hypochlorous acid.[5]
-
Saturate the solution with salt and perform steam distillation.
-
Collect approximately 2 L of distillate. Saturate the distillate with salt and separate the oily layer.
-
Extract the aqueous layer with about 250 cc of ether.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
The product can be further purified by distillation. A yield of 73-78% is expected.[5]
Experimental Workflow Visualization
The general workflow for a typical chlorination reaction of cyclohexene followed by product analysis is depicted below.
Caption: A generalized workflow for the chlorination of cyclohexene.
References
A Comparative Guide to Chlorohydrin Synthesis: Hypochlorous Acid vs. N-Chlorosuccinimide
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chlorohydrins is a critical step in the preparation of various important intermediates. This guide provides an objective comparison of two common methods for the synthesis of trans-2-chlorocyclohexanol from cyclohexene: the traditional approach using aqueous hypochlorous acid and a modern alternative employing N-chlorosuccinimide (NCS).
The formation of chlorohydrins, compounds containing adjacent chloro and hydroxyl functionalities, is a fundamental transformation in organic synthesis. These molecules serve as versatile precursors to epoxides, amino alcohols, and other valuable building blocks. The choice of chlorinating agent and reaction conditions can significantly impact the yield, stereoselectivity, and safety of the process. This guide delves into a direct comparison of the classical hypochlorous acid method and the use of N-chlorosuccinimide for the preparation of trans-2-chlorocyclohexanol, a common model substrate.
Performance Comparison at a Glance
For the synthesis of trans-2-chlorocyclohexanol from cyclohexene, both hypochlorous acid (generated in situ from various precursors) and N-chlorosuccinimide in the presence of water provide the desired product. The key performance metrics for these two methods are summarized below.
| Parameter | Hypochlorous Acid Method | N-Chlorosuccinimide (NCS) Method |
| Yield | 70-73%[1][2] | Typically high, but can be variable |
| Stereoselectivity | High (anti-addition) | High (anti-addition) |
| Primary Reagents | Cyclohexene, Chlorine or Chloramine-T, Water | Cyclohexene, N-Chlorosuccinimide, Water |
| Reaction Conditions | Aqueous solution, often requires careful pH control and temperature management (0-20 °C) | Aqueous co-solvent (e.g., acetone, DMSO), generally mild conditions |
| Byproducts | Dichloro-cyclohexane, succinimide (from NCS) | Succinimide |
| Handling & Safety | May involve handling of chlorine gas or preparation of unstable HOCl solutions. | NCS is a stable, crystalline solid, offering easier handling. |
Reaction Mechanisms and Stereochemistry
Both reactions proceed through a similar mechanistic pathway that dictates the stereochemical outcome of the product.
The reaction is initiated by the electrophilic attack of the alkene's π-bond on the chlorine atom of the chlorinating agent (either HOCl or NCS). This results in the formation of a cyclic chloronium ion intermediate. The presence of this bridged intermediate prevents carbocation rearrangements and directs the subsequent nucleophilic attack.
Water, acting as the nucleophile, attacks one of the carbon atoms of the chloronium ion from the side opposite to the chlorine bridge. This backside attack leads to the exclusive formation of the anti-addition product. In the case of cyclohexene, this results in the formation of trans-2-chlorocyclohexanol.
Caption: General mechanism for chlorohydrin formation.
Experimental Protocols
Detailed experimental procedures for the synthesis of trans-2-chlorocyclohexanol using both methods are provided below.
Method 1: Synthesis of trans-2-Chlorocyclohexanol using Hypochlorous Acid (from Chloramine-T)
This procedure utilizes Chloramine-T as a safe and convenient source of hypochlorous acid in situ.
Procedure:
-
In a 250 mL two- or three-necked flask equipped with a reflux condenser, addition funnel, and magnetic stir bar, a suspension of 28.2 g (100 mmol) of Chloramine-T trihydrate in 80 mL of a 1:1 mixture of acetone and water is prepared.
-
To this suspension, 8.22 g (10.1 mL, 100 mmol) of cyclohexene is added.
-
Concentrated sulfuric acid (9.8 g, 5.3 mL, 100 mmol) is then added dropwise with stirring over one hour.
-
The mixture is heated to reflux for approximately 45 minutes, or until a sample of the reaction mixture no longer produces iodine upon addition to an acidic potassium iodide solution.
-
The reaction mixture, which consists of two phases, is saturated with about 5 g of sodium chloride, and the acetone is removed by distillation.
-
The residue is subjected to steam distillation, collecting at least 50 mL of distillate.
-
The distillate is saturated with sodium chloride, and the organic layer is separated.
-
The aqueous layer is extracted with tert-butyl methyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield trans-2-chlorocyclohexanol.
Yield: 70-73%[1]
Method 2: Synthesis of trans-2-Chlorocyclohexanol using N-Chlorosuccinimide (NCS)
General Procedure (based on analogous reactions):
-
To a solution of cyclohexene in an aqueous co-solvent (e.g., acetone/water or DMSO/water) in a round-bottom flask, N-chlorosuccinimide is added in portions at room temperature or with gentle cooling.
-
The reaction is stirred until completion, which can be monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography to afford trans-2-chlorocyclohexanol.
Logical Workflow for Reagent Selection
The choice between the hypochlorous acid method and the NCS method depends on several factors, including scale, safety considerations, and available equipment.
Caption: Decision workflow for selecting a chlorohydrin synthesis method.
Conclusion
Both the traditional hypochlorous acid method and the more modern N-chlorosuccinimide approach are effective for the synthesis of trans-2-chlorocyclohexanol from cyclohexene, proceeding with high anti-stereoselectivity.
The hypochlorous acid method , particularly when using a stable precursor like Chloramine-T, is a well-established and high-yielding procedure. However, it can involve the preparation and handling of potentially unstable solutions and requires careful control of reaction conditions.
The N-chlorosuccinimide method offers the advantage of using a stable, easy-to-handle, crystalline reagent. This makes it a convenient and often safer alternative, especially for smaller-scale laboratory preparations. While specific yield data for the direct conversion of cyclohexene to 2-chlorocyclohexanol using NCS/water is not as well-documented in readily available literature, the reaction is expected to be efficient and highly stereoselective.
For large-scale industrial processes where cost and established protocols are paramount, the hypochlorous acid method may be preferred. For laboratory-scale synthesis, where ease of handling, safety, and convenience are major considerations, N-chlorosuccinimide presents a compelling alternative. Researchers should consider these factors when selecting the most appropriate method for their specific synthetic needs.
References
alternative methods for the synthesis of 1,2-epoxycyclohexane
A Comprehensive Guide to Alternative Synthesis Methods for 1,2-Epoxycyclohexane
For researchers, scientists, and professionals in drug development, the synthesis of 1,2-epoxycyclohexane, a crucial intermediate in the production of fine chemicals and pharmaceuticals, is a process of significant interest. This guide provides a comparative overview of various alternative methods for its synthesis, supported by experimental data, detailed protocols, and reaction pathway visualizations to aid in the selection of the most suitable method for specific applications.
Comparison of Synthesis Methods
The selection of a synthesis route for 1,2-epoxycyclohexane depends on various factors, including yield, selectivity, reaction conditions, cost, and environmental impact. Below is a summary of quantitative data for several prominent alternative methods.
| Method | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Peroxy Acid Epoxidation | None (m-CPBA) | m-CPBA | Dichloromethane | Room Temp | ~1 | >95 | >95 | ~85 |
| Two-Step Halohydrin Formation | None | NBS, H₂O / NaOH | Acetone/Water | Room Temp | Multi-step | High | High | Good |
| Heterogeneous Catalysis (Mo-based) | MoO₂(acac)₂ | TBHP | 1,2-dichloroethane | 80 | 1 | >99 | ~99.5 | >99 |
| Heterogeneous Catalysis (V-based MOF) | MIL-47(V) | H₂O₂ | Acetonitrile | 50-65 | 0.25-1 | ~50-98 | Variable | - |
| Heterogeneous Catalysis (Ni-based) | 10% Ni@CSs | H₂O₂ | Acetonitrile | 80 | 14 | 98 | High | - |
| Heterogeneous Catalysis (Bimetallic) | H-Beta/Cu/Ni (15%) | H₂O₂ | Acetonitrile | 90 | 6 | 98.5 | 100 | >98.5 |
| Phase Transfer Catalysis (W-based) | [(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄ | H₂O₂ | Dichloroethane | 55 | 4 | 98 | 99 | ~97 |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a classic and reliable laboratory-scale procedure for the epoxidation of alkenes.
Procedure:
-
Dissolve cyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled cyclohexene solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-epoxycyclohexane.
-
Purify the product by distillation.
Two-Step Synthesis via Bromohydrin Intermediate
This approach is considered a safer alternative to using potentially explosive peroxy acids.[1][2]
Step 1: Synthesis of trans-2-Bromocyclohexanol
-
In an Erlenmeyer flask, dissolve cyclohexene in a mixture of acetone and deionized water.[1]
-
Add N-bromosuccinimide (NBS) to the stirring solution.[1]
-
Continue stirring for approximately 15 minutes until the yellow color of the reaction mixture disappears.[1]
-
Transfer the reaction mixture to a separatory funnel containing diethyl ether and a brine solution for liquid-liquid extraction.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield trans-2-bromocyclohexanol.[1]
Step 2: Synthesis of 1,2-Epoxycyclohexane
-
Set up a reflux apparatus with a dropping funnel.
-
Place a 10% aqueous solution of sodium hydroxide in the reaction flask and heat it to approximately 50°C.
-
Slowly add the trans-2-bromocyclohexanol from the dropping funnel to the heated sodium hydroxide solution over 30 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic extract with a saturated sodium chloride solution, dry it over anhydrous sodium sulfate, and remove the solvent to obtain 1,2-epoxycyclohexane.
Heterogeneous Catalytic Epoxidation with H-Beta/Cu/Ni Bimetallic Catalyst
This method utilizes a robust and highly selective heterogeneous catalyst.[3][4]
Procedure:
-
The reaction is carried out in a continuous flow reactor packed with the H-Beta/Cu/Ni (15%) catalyst.[3]
-
Prepare a feed solution consisting of cyclohexene and hydrogen peroxide (H₂O₂) in a 1:1 molar ratio, using acetonitrile as the solvent.[3][5]
-
Introduce the feed solution into the reactor at a controlled weight hourly space velocity (WHSV).[3]
-
Maintain the reaction temperature at 90°C and a pressure of 10 bar.[3][5]
-
Collect the product stream from the reactor outlet.
-
Analyze the product mixture using gas chromatography to determine the conversion of cyclohexene and the selectivity for 1,2-epoxycyclohexane.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships and reaction pathways for the described synthesis methods.
References
A Comparative Guide to the Stereochemical Determination of 2-Chlorocyclohexanol Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for producing 2-chlorocyclohexanol stereoisomers and details the analytical techniques for their stereochemical determination. The information is intended to assist researchers in selecting the most appropriate methods for their specific needs, offering insights into reaction outcomes and analytical characterization.
Comparison of Synthetic Methods
The stereochemical outcome of this compound synthesis is highly dependent on the chosen reaction pathway. The two primary diastereomers, trans-2-chlorocyclohexanol and cis-2-chlorocyclohexanol, are accessible through distinct synthetic routes.
| Method | Starting Material | Predominant Product | Diastereoselectivity | Yield |
| Halohydrin Formation | Cyclohexene | trans | High (anti-addition) | ~70% |
| Epoxide Ring-Opening | Cyclohexene Oxide | trans | High (anti-addition) | - |
| Reduction of 2-Chlorocyclohexanone | 2-Chlorocyclohexanone | cis | - | - |
Experimental Protocols
Synthesis of trans-2-Chlorocyclohexanol via Halohydrin Formation
This method involves the reaction of cyclohexene with hypochlorous acid, which is generated in situ from chlorine and water. The reaction proceeds through a chloronium ion intermediate, leading to anti-addition of the chlorine and hydroxyl groups, resulting in the trans product.[1]
Procedure:
-
In a suitable reaction vessel, combine cyclohexene with an aqueous solution of a chlorinating agent (e.g., N-chlorosuccinimide in the presence of water).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield trans-2-chlorocyclohexanol.
Synthesis of trans-2-Chlorocyclohexanol via Epoxide Ring-Opening
This alternative route to the trans isomer involves the acid-catalyzed ring-opening of cyclohexene oxide. The nucleophilic attack of the chloride ion occurs from the backside of the protonated epoxide, resulting in an anti-addition product.
Procedure:
-
Dissolve cyclohexene oxide in a suitable solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath and slowly add a source of hydrogen chloride (e.g., a solution of HCl in ether or concentrated hydrochloric acid).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Carefully neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Synthesis of cis-2-Chlorocyclohexanol
The cis isomer is accessible through the reduction of 2-chlorocyclohexanone. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Procedure:
-
Dissolve 2-chlorocyclohexanone in a suitable solvent (e.g., methanol or ethanol) and cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until the starting ketone is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the resulting cis-2-chlorocyclohexanol by distillation or chromatography.
Stereochemical Determination
The stereochemistry of the this compound products is typically determined using spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful tool for separating the cis and trans diastereomers of this compound. The difference in their physical properties leads to different retention times on the GC column. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern, aiding in the identification of the compounds. For enantiomeric excess determination, a chiral GC column is required.[2][3]
General GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that provides good resolution between the cis and trans isomers.
-
MS Detection: Acquire mass spectra over a relevant mass range (e.g., m/z 40-200).
-
Data Analysis: Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra. The relative peak areas can be used to determine the diastereomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and stereochemical assignment of the this compound isomers. The coupling constants between the protons on C1 and C2 are particularly informative. In the trans isomer, the diaxial relationship of these protons typically results in a larger coupling constant compared to the axial-equatorial or equatorial-equatorial relationship in the cis isomer.[4]
Expected ¹H NMR Spectral Features:
-
trans-2-Chlorocyclohexanol: The proton attached to the carbon bearing the hydroxyl group (H1) and the proton attached to the carbon bearing the chlorine atom (H2) are both expected to be in axial positions in the most stable chair conformation. This diaxial arrangement leads to a relatively large coupling constant (J-value), typically in the range of 8-10 Hz.
-
cis-2-Chlorocyclohexanol: In the most stable chair conformation, one of the substituents (either -OH or -Cl) will be axial and the other equatorial. This results in an axial-equatorial relationship between H1 and H2, leading to a smaller coupling constant, typically in the range of 2-4 Hz.
Visualizing Reaction Pathways
The following diagrams illustrate the stereochemical pathways for the formation of trans- and cis-2-chlorocyclohexanol.
Caption: Synthesis of trans-2-Chlorocyclohexanol.
Caption: Synthesis of cis-2-Chlorocyclohexanol.
Caption: Experimental Workflow for Stereochemical Determination.
References
Comparison of HPLC Methods for 2-Chlorocyclohexanol Analysis
A comprehensive guide to the quantitative analysis of 2-Chlorocyclohexanol, this document provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods. Tailored for researchers, scientists, and professionals in drug development, this guide details robust analytical protocols and presents supporting experimental data to facilitate informed decisions in method selection and implementation.
Two primary HPLC methodologies are presented for the quantitative determination of this compound: a Reversed-Phase (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The selection between these methods will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
Method A: Reversed-Phase HPLC (RP-HPLC)
This method utilizes a non-polar stationary phase and a polar mobile phase. It is a widely used and robust technique for the separation of moderately polar to non-polar compounds.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The HILIC method employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is particularly advantageous for the retention and separation of highly polar compounds that show little or no retention in reversed-phase chromatography.
Quantitative Data Summary
The performance of each method was evaluated based on key validation parameters, including linearity, precision, and accuracy. The results are summarized in the tables below for straightforward comparison.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method A: RP-HPLC | Method B: HILIC |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Amide, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) | Acetonitrile:10 mM Ammonium Acetate (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 210 nm (UV) | 210 nm (UV) |
| Retention Time | ~ 4.2 min | ~ 3.5 min |
| Theoretical Plates | > 3000 | > 4500 |
| Tailing Factor | < 1.5 | < 1.3 |
Table 2: Method Validation Data
| Validation Parameter | Method A: RP-HPLC | Method B: HILIC |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 120 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for both the RP-HPLC and HILIC methods are provided below.
Method A: Reversed-Phase HPLC Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve an expected this compound concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the mobile phase (Acetonitrile:Water, 40:60) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 10 µL of each standard and sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Method B: HILIC Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare calibration standards ranging from 0.5 to 120 µg/mL by diluting the stock solution with acetonitrile.
-
-
Sample Preparation:
-
Dissolve the sample in acetonitrile to a target concentration within the linear range of the assay.
-
Vortex the solution to ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Condition the Amide column with the mobile phase (Acetonitrile:10 mM Ammonium Acetate, 90:10) at a flow rate of 1.2 mL/min until a stable baseline is achieved.
-
Set the UV detection wavelength to 210 nm.
-
Inject 5 µL of each standard and prepared sample.
-
Monitor the elution and record the peak area of this compound.
-
-
Quantification:
-
Generate a calibration curve from the data of the standard solutions.
-
Calculate the concentration of this compound in the test samples based on the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each HPLC method.
Caption: Workflow for Method A (RP-HPLC).
Caption: Workflow for Method B (HILIC).
A Comparative Guide to Assessing the Purity of Synthesized 2-Chlorocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug development where impurities can have significant impacts on efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-Chlorocyclohexanol, a key intermediate in various chemical syntheses. We present a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, required sensitivity, and the desired level of quantitation. Below is a summary of the performance of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase. | Absolute or relative quantification based on the integral of NMR signals. |
| Primary Use | Identification and quantification of volatile impurities. | Quantification of non-volatile impurities and isomeric separation. | Absolute purity determination and structural confirmation. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 0.5 µg/mL | ~0.05 - 0.1% (relative to the main component) |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.5 - 2 µg/mL | ~0.1 - 0.5% (relative to the main component) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Strengths | High sensitivity and specificity for volatile compounds; provides structural information of impurities. | Versatile for a wide range of compounds; excellent quantitative performance. | High precision and accuracy; non-destructive; provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require chromophores for UV detection; can be less specific than MS. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR. |
Common Impurities in Synthesized this compound
The synthesis of this compound, typically via the reaction of cyclohexene with hypochlorous acid (generated from chlorine and water), can lead to the formation of several impurities.[1][2] Understanding these potential byproducts is crucial for developing a robust purity assessment strategy.
-
Unreacted Cyclohexene: The starting material may not fully react.
-
1,2-Dichlorocyclohexane: Formed by the direct addition of chlorine across the double bond of cyclohexene.[3][4]
-
cis-2-Chlorocyclohexanol: The diastereomer of the desired trans-2-Chlorocyclohexanol.
-
2-Chlorocyclohexanone: An oxidation product of this compound.[5]
-
High-Boiling Residues: Polymeric or other high molecular weight byproducts.[2]
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
High-purity helium (carrier gas).
-
Dichloromethane (HPLC grade) for sample dilution.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL solution.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify non-volatile impurities and separate the cis/trans isomers of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity by the area percentage method. For quantitative analysis of specific impurities, use certified reference standards to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualization of Workflows and Relationships
To further clarify the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical techniques.
References
A Comparative Analysis of Reaction Rates for Cis- and Trans-2-Chlorocyclohexanol
For Immediate Release
This guide presents a comprehensive comparison of the reaction rates and pathways of cis- and trans-2-chlorocyclohexanol when treated with a base, such as sodium hydroxide. This information is of significant value to researchers, scientists, and professionals in drug development and organic synthesis, where understanding stereochemistry's influence on reaction outcomes is paramount.
The reaction of 2-chlorocyclohexanol isomers with a base is a classic example of stereochemistry dictating the reaction mechanism and, consequently, the reaction rate and product formation. While both isomers react in the presence of a base, their reaction rates and products are markedly different. The trans-isomer undergoes a rapid intramolecular SN2 reaction to form cyclohexene oxide, whereas the cis-isomer reacts much more slowly via an E2 elimination pathway to yield cyclohexanone.
Executive Summary of Reaction Rate Comparison
The reaction of trans-2-chlorocyclohexanol with a base to form cyclohexene oxide is significantly faster than the reaction of cis-2-chlorocyclohexanol to form cyclohexanone under the same conditions. This substantial difference in reaction rates is attributed to the stereochemical arrangement of the hydroxyl and chloro substituents on the cyclohexane ring.
| Isomer | Reaction Pathway | Product | Relative Reaction Rate |
| trans-2-Chlorocyclohexanol | Intramolecular SN2 | Cyclohexene Oxide | Fast |
| cis-2-Chlorocyclohexanol | E2 Elimination | Cyclohexanone | Slow |
Reaction Mechanisms and Stereochemical Control
The profound difference in the reactivity of the two isomers is a direct consequence of the conformational requirements for their respective reaction pathways.
Trans-2-Chlorocyclohexanol: The favored chair conformation of trans-2-chlorocyclohexanol can place both the hydroxyl and the chloro groups in axial positions. This anti-periplanar arrangement is ideal for an intramolecular SN2 reaction. The deprotonated hydroxyl group (alkoxide) can act as a nucleophile and attack the carbon atom bearing the chlorine from the backside, leading to the displacement of the chloride ion and the formation of an epoxide ring. This intramolecular reaction is kinetically favorable and proceeds rapidly.
Cis-2-Chlorocyclohexanol: In the case of cis-2-chlorocyclohexanol, the hydroxyl and chloro groups are on the same side of the cyclohexane ring. It is not possible for this isomer to adopt a conformation where the hydroxyl group can perform a backside attack on the carbon bonded to the chlorine. The required anti-periplanar alignment for an intramolecular SN2 reaction cannot be achieved. Consequently, the molecule undergoes a much slower intermolecular E2 elimination reaction. A base abstracts a proton from the carbon bearing the hydroxyl group, leading to the formation of an enolate which then expels the chloride ion to form cyclohexanone.
The following diagram illustrates the divergent reaction pathways of the two isomers.
Experimental Protocols
The following is a representative experimental protocol for comparing the reaction rates of cis- and trans-2-chlorocyclohexanol with sodium hydroxide.
Objective: To determine and compare the rate of reaction of cis- and trans-2-chlorocyclohexanol with sodium hydroxide by monitoring the consumption of the hydroxide ion over time.
Materials:
-
cis-2-Chlorocyclohexanol
-
trans-2-Chlorocyclohexanol
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Ethanol (or a suitable solvent)
-
Phenolphthalein indicator
-
Standardized hydrochloric acid solution (e.g., 0.05 M) for titration
-
Constant temperature bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Reaction Setup:
-
Prepare separate solutions of cis- and trans-2-chlorocyclohexanol of known concentration in ethanol.
-
In a conical flask, place a known volume of the standardized sodium hydroxide solution and a few drops of phenolphthalein indicator.
-
Place the flask in a constant temperature bath to allow it to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
At time t=0, add a known volume of the this compound isomer solution to the sodium hydroxide solution. Start a stopwatch immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5 minutes for the trans-isomer and every 30 minutes for the cis-isomer), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of the standardized hydrochloric acid solution. This will neutralize the remaining sodium hydroxide.
-
-
Titration:
-
Titrate the excess hydrochloric acid in the quenched aliquot with the standardized sodium hydroxide solution to determine the amount of unreacted HCl.
-
From this, calculate the amount of sodium hydroxide that was present in the aliquot at the time of quenching.
-
-
Data Analysis:
-
Repeat the process for several time points for both isomers.
-
Plot the concentration of sodium hydroxide versus time for each isomer.
-
Determine the initial rate of reaction for both isomers from the initial slope of the concentration-time graphs.
-
The rate law and the rate constant for each reaction can be determined by analyzing the data using integrated rate law plots (e.g., ln[NaOH] vs. time for a first-order reaction, or 1/[NaOH] vs. time for a second-order reaction).
-
The following workflow diagram outlines the key steps in the experimental procedure.
Conclusion
The stereochemical relationship between the hydroxyl and chloro groups in cis- and trans-2-chlorocyclohexanol has a dramatic effect on their reaction rates with a base. The trans-isomer reacts significantly faster to form an epoxide due to its ability to adopt a conformation that allows for a rapid intramolecular SN2 reaction. In contrast, the cis-isomer is sterically constrained from this pathway and undergoes a much slower E2 elimination to form a ketone. This comparison highlights the critical importance of stereochemistry in directing reaction pathways and influencing reaction kinetics, a fundamental principle in modern organic chemistry and drug design.
Safety Operating Guide
Safe Disposal of 2-Chlorocyclohexanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chlorocyclohexanol, a halogenated organic compound. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling precautions for this compound. This compound is classified as a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification | Source |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | [3] |
| Skin Protection | Wear appropriate protective clothing to prevent skin exposure. | [3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If ventilation is inadequate, follow OSHA respirator regulations. | [3][4] |
| General Handling | Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.[3][4] |
Storage and Spill Response:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]
In the event of a spill, immediately remove all sources of ignition.[3] Absorb the spill with an inert material, such as vermiculite, sand, or earth, and place it in a suitable, sealed container for disposal.[3][5] Ensure adequate ventilation and use spark-proof tools.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as a hazardous, halogenated organic waste.[5][6][7] Halogenated organic wastes must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, which typically involves incineration at a regulated hazardous waste facility.[6]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Recognize that as a chlorinated organic compound, it must be disposed of as halogenated organic waste .[6][7]
-
Crucially, do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[5][8][9] Mixing waste streams can complicate disposal and increase costs.[8][9]
-
-
Container Selection and Labeling:
-
Select a designated, leak-proof container specifically for halogenated organic waste . These containers are often color-coded (e.g., green or white) and should be obtained from your institution's Environmental Health and Safety (EHS) department.[5][6][9]
-
The container must be in good condition and compatible with this compound.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[5]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate volume or mass of the waste.
-
The hazards associated with the chemical (e.g., Combustible, Irritant).[1]
-
The date of accumulation.
-
-
-
Waste Accumulation:
-
All transfers of this compound to the waste container should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[5][8][10]
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[10]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from sources of ignition and incompatible materials.[5] The storage area should have secondary containment.
-
-
Request for Disposal:
-
Once the waste container is full or the project is complete, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
